3-O-Methoxyacetylthymidine
Description
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Structure
3D Structure
Properties
CAS No. |
57064-86-5 |
|---|---|
Molecular Formula |
C13H18N2O7 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] 2-methoxyacetate |
InChI |
InChI=1S/C13H18N2O7/c1-7-4-15(13(19)14-12(7)18)10-3-8(9(5-16)21-10)22-11(17)6-20-2/h4,8-10,16H,3,5-6H2,1-2H3,(H,14,18,19)/t8-,9+,10+/m0/s1 |
InChI Key |
GLOVHDDZIBVWIO-IVZWLZJFSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)COC |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(=O)COC |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)COC |
Other CAS No. |
57064-86-5 |
Synonyms |
3-MAT 3-O-methoxyacetylthymidine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-O-Methoxyacetylthymidine: Chemical Structure, Properties, and Potential Applications
This guide provides a comprehensive technical overview of 3-O-Methoxyacetylthymidine, a modified nucleoside analog of thymidine. Drawing upon established principles of organic and medicinal chemistry, this document details its chemical structure, proposes a robust synthetic route, and explores its potential physicochemical properties and biological activities. This guide is intended for researchers, scientists, and professionals in drug development who are interested in novel nucleoside analogs.
Introduction: The Rationale for Modifying Nucleosides
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. The modification of natural nucleosides, such as thymidine, is a well-established strategy to enhance their therapeutic properties. These modifications can alter their metabolic stability, cellular uptake, and interaction with target enzymes, such as viral polymerases or kinases. The introduction of a methoxyacetyl group at the 3'-position of the deoxyribose sugar of thymidine is a novel modification with the potential to modulate its biological activity and pharmacokinetic profile. This guide will delve into the specifics of this unique compound.
Chemical Structure and Synthesis
The chemical structure of 3-O-Methoxyacetylthymidine features the pyrimidine base thymine linked to a 2-deoxyribose sugar, with a methoxyacetyl group esterified to the 3'-hydroxyl position.
Chemical Name: [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] 2-methoxyacetate
Molecular Formula: C13H18N2O7
Molecular Weight: 314.29 g/mol
Proposed Synthesis of 3-O-Methoxyacetylthymidine
The synthesis of 3-O-Methoxyacetylthymidine can be achieved through the selective acylation of the 3'-hydroxyl group of thymidine. A key challenge in nucleoside chemistry is the selective functionalization of one hydroxyl group in the presence of others.[1] The 5'-hydroxyl group is primary and generally more reactive than the secondary 3'-hydroxyl group. Therefore, a protection strategy for the 5'-hydroxyl group is often necessary to achieve selective 3'-O-acylation.
A plausible and efficient synthetic route is outlined below. This multi-step process is designed to ensure high regioselectivity and yield.
Experimental Protocol: Synthesis of 3-O-Methoxyacetylthymidine
Step 1: Selective Protection of the 5'-Hydroxyl Group of Thymidine
-
Dissolve thymidine in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add a suitable protecting group, such as dimethoxytrityl chloride (DMTr-Cl), in a dropwise manner with constant stirring. The bulky DMTr group selectively reacts with the less sterically hindered 5'-primary hydroxyl group.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Extract the product with an organic solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 5'-O-DMTr-thymidine by silica gel column chromatography.
Step 2: Methoxyacetylation of the 3'-Hydroxyl Group
-
Dissolve the purified 5'-O-DMTr-thymidine in anhydrous dichloromethane.
-
Add a base, such as 4-dimethylaminopyridine (DMAP), to the solution.
-
Cool the mixture to 0 °C.
-
Add methoxyacetic anhydride, a suitable acylating agent, dropwise. Methoxyacetic anhydride can be synthesized by reacting methoxyacetic acid with a dehydrating agent.[2]
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The resulting product is 5'-O-DMTr-3'-O-methoxyacetylthymidine.
Step 3: Deprotection of the 5'-Hydroxyl Group
-
Dissolve the product from Step 2 in a solution of a mild acid, such as 3% trichloroacetic acid in dichloromethane.
-
Stir the solution at room temperature and monitor the deprotection by TLC. The appearance of the orange-colored dimethoxytrityl cation indicates the progress of the reaction.
-
Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the final product, 3-O-Methoxyacetylthymidine, by reversed-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity.[3][4]
Caption: Synthetic workflow for 3-O-Methoxyacetylthymidine.
Physicochemical Properties
The physicochemical properties of a nucleoside analog are critical determinants of its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). While experimental data for 3-O-Methoxyacetylthymidine is not yet available, we can infer its properties based on its structure and data from related compounds.
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Melting Point | Crystalline solid | Similar to other acylated nucleosides. |
| Solubility | Increased lipophilicity compared to thymidine. Soluble in organic solvents like DMSO, DMF, and moderately soluble in alcohols. Limited solubility in water. | The methoxyacetyl group increases the nonpolar character of the molecule.[5] |
| Stability | The methoxyacetyl ester is generally stable but can be susceptible to hydrolysis under acidic or basic conditions. The ether linkage within the methoxyacetyl group is stable.[6][7] | Ester bonds can be cleaved by hydrolysis. The stability of methoxyacetyl esters has been studied in the context of protecting groups.[8] |
| Lipophilicity (LogP) | Higher than thymidine | The addition of the methoxyacetyl group increases the octanol-water partition coefficient. |
Analytical Characterization
The structural confirmation of synthesized 3-O-Methoxyacetylthymidine would rely on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thymine base, the deoxyribose sugar, and the methoxyacetyl group. The methoxy group will appear as a singlet at approximately 3.4 ppm, and the methylene protons of the acetyl group will appear as a singlet around 4.1 ppm.[9] The other protons of the thymidine scaffold will show shifts consistent with the 3'-O-acylation.
-
¹³C NMR: The carbon NMR will display distinct signals for each carbon atom in the molecule. The methoxy carbon is expected to resonate around 59 ppm, while the carbonyl carbon of the ester will be in the range of 170 ppm.[10]
Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight and for structural elucidation through fragmentation analysis.
-
Electrospray Ionization (ESI-MS): This soft ionization technique should show the protonated molecular ion [M+H]⁺ at m/z 315.11, confirming the molecular weight.
-
Tandem MS (MS/MS): Fragmentation of the molecular ion will provide structural information. Characteristic fragmentation patterns for nucleosides include the cleavage of the glycosidic bond, leading to a fragment corresponding to the protonated thymine base. The methoxyacetyl group can also undergo specific fragmentation.[11][12][13]
Caption: Predicted mass spectrometry fragmentation of 3-O-Methoxyacetylthymidine.
Potential Biological Activity and Mechanism of Action
The biological activity of 3-O-Methoxyacetylthymidine is yet to be determined experimentally. However, based on the extensive research on thymidine analogs, we can hypothesize its potential as an antiviral or anticancer agent.[14][15][16]
Potential as an Antiviral Agent
Many antiviral nucleoside analogs function by being phosphorylated by viral or cellular kinases to their triphosphate form. This triphosphate analog then acts as a competitive inhibitor or a chain terminator for viral DNA polymerases.[17][18][19] The 3'-O-methoxyacetyl modification could influence this process in several ways:
-
Prodrug Strategy: The ester bond might be cleaved by cellular esterases, releasing thymidine or a modified thymidine that can then be phosphorylated. The rate of this cleavage would be a critical factor in its efficacy.
-
Direct Inhibition: The intact molecule might directly interact with viral enzymes, although this is less common for nucleoside analogs that require activation.
Potential as an Anticancer Agent
Thymidine analogs can also exhibit anticancer activity by interfering with DNA synthesis in rapidly dividing cancer cells.[16][20] The mechanism could be similar to the antiviral action, involving incorporation into DNA and causing chain termination or dysfunction.
Experimental Protocol: In Vitro Cytotoxicity Assay
To assess the potential anticancer activity of 3-O-Methoxyacetylthymidine, a standard in vitro cytotoxicity assay, such as the MTT or MTS assay, can be performed.
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.
-
Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of 3-O-Methoxyacetylthymidine for a specified period (e.g., 48 or 72 hours).
-
MTT/MTS Assay: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions. This reagent is converted to a colored formazan product by metabolically active cells.
-
Data Analysis: Measure the absorbance of the formazan product using a plate reader. Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.[21][22][23][24]
Caption: Workflow for in vitro cytotoxicity testing.
Enzymatic Stability
The stability of the methoxyacetyl ester bond in the presence of cellular esterases is a crucial factor that will determine whether 3-O-Methoxyacetylthymidine acts as a prodrug or as an intact molecule.[7][25]
Experimental Protocol: Enzymatic Stability Assay
-
Incubation: Incubate 3-O-Methoxyacetylthymidine in a solution containing liver microsomes or a purified esterase enzyme at 37 °C.
-
Sampling: At various time points, take aliquots of the reaction mixture.
-
Analysis: Quench the enzymatic reaction and analyze the samples by RP-HPLC to quantify the disappearance of the parent compound and the appearance of any metabolites (e.g., thymidine).
-
Half-life Calculation: Determine the half-life of 3-O-Methoxyacetylthymidine in the presence of the enzyme.
Future Directions and Conclusion
3-O-Methoxyacetylthymidine represents a novel, unexplored derivative of thymidine. The technical guide presented here provides a comprehensive theoretical framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted physicochemical properties and analytical data provide a solid basis for its identification and purification.
The potential of 3-O-Methoxyacetylthymidine as an antiviral or anticancer agent is intriguing and warrants experimental investigation. The outlined in vitro assays for cytotoxicity and enzymatic stability are the essential first steps in elucidating its biological profile. Further studies could explore its effects on specific viral or cellular enzymes and its mechanism of action in more detail. This in-depth guide serves as a valuable resource for researchers embarking on the synthesis and evaluation of this promising new molecule.
References
- De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of Clinical Virology, 30(2), 115-133.
- Prusoff, W. H. (1959). Synthesis and biological activities of iododeoxyuridine, an analog of thymidine. Biochimica et Biophysica Acta, 32, 295-296.
-
ChemBK. (2024, April 9). Methoxyacetic acid anhydride. Retrieved from [Link]
- Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature Reviews Drug Discovery, 12(6), 447-464.
- Cheng, Y. C., Dutschman, G., Fox, J. J., Watanabe, K. A., & Machida, H. (1981). Differential activity of potential antiviral nucleoside analogs on herpes simplex virus-induced and human cellular thymidine kinases. Antimicrobial agents and chemotherapy, 20(3), 420–423.
- Elion, G. B. (1986). The chemistry and biochemistry of acyclovir. Journal of Antimicrobial Chemotherapy, 18(Suppl B), 9-17.
- Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Nucleoside analogues and nucleobases in cancer treatment. The Lancet Oncology, 3(7), 415-424.
- De Clercq, E., & Holý, A. (2005). Acyclic nucleoside phosphonates: a key class of antiviral drugs. Nature reviews. Drug discovery, 4(11), 928–940.
- Zaikin, V. G., Borisov, R. S., & Luzhnov, V. V. (2001). Specific electron ionization-induced fragmentation of secondary alcohol methoxyacetates. European Journal of Mass Spectrometry, 7(1), 63–67.
- Mikhailopulo, I. A., & Miroshnikova, N. I. (2011). Enzymatic synthesis of modified nucleosides. Russian Journal of Bioorganic Chemistry, 37(1), 1-23.
- Piacente, F., et al. (2021). In Vitro Cytotoxicity of a New Series of 2'-Deoxy-L-nucleoside Analogues. Molecules, 26(9), 2577.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
- Anderson, L. W., & Johnson, K. A. (2003). Toxicity of nucleoside analogues used to treat AIDS and the selectivity of the mitochondrial DNA polymerase. Biochemistry, 42(45), 13289–13297.
- Wu, R., & Rando, R. R. (2015). Chemoselective Acylation of Nucleosides.
- Cheng, Y. C., & Prusoff, W. H. (1974). Mouse mammary tumor-virus-directed DNA polymerase: potent inhibition by a series of 5-alkyl-2'-deoxyuridines. Biochemistry, 13(6), 1179–1185.
-
ResearchGate. (n.d.). Methoxyacetic acid esters: Applications in protecting group and glycosylation chemistry. Retrieved from [Link]
- Ubiali, D., et al. (2023). Production of Modified Nucleosides in a Continuous Enzyme Membrane Reactor. International Journal of Molecular Sciences, 24(2), 1361.
-
Grant, S. K. (2026, January 12). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. MDPI. Retrieved from [Link]
-
Synoligo. (2025, January 4). Nuclease Resistance Modifications. Retrieved from [Link]
- Mehellou, Y., & De Clercq, E. (2010). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. MedChemComm, 1(2), 85-96.
- Google Patents. (n.d.). Selective o-acylation of nucleosides.
-
Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro testing expressed as growth inhibition of cancer cell lines for compound 3c a. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing methoxyacetic acid.
- Rulíšek, L., & Sychrovský, V. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 810–819.
- Majumdar, S., & Siahaan, T. J. (2010). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical research, 27(9), 1957–1967.
-
ResearchGate. (2026, February 20). Highly stereoselective synthesis of 2′-deoxy-β-ribonucleosides via a 3′-( N-acetyl)-glycyl-directing group. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Acylation of Nucleosides, Nucleotides, and Glycerol-3-phosphocholine in Water. Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxyacetic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
ResearchGate. (n.d.). Reversed-phase (RP) HPLC purification conditions for modified nucleotide triphosphates. Retrieved from [Link]
- Ip, C. Y., Ha, D., Morris, P. W., Puttemans, M. L., & Venton, D. L. (1985). Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. Analytical biochemistry, 147(1), 180–185.
-
Semantic Scholar. (2025, February 20). HPLC Analysis of tRNA‐Derived Nucleosides. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
EPO Berlin Buch GmbH. (n.d.). Cell based in vitro assays & molecular analyses. Retrieved from [Link]
- Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University.
-
MDPI. (2025, April 16). Synthesis and In Vitro Evaluation of the Anticancer Effect of Novel Phosphonium Vindoline Derivatives. Retrieved from [Link]
-
MDPI. (2025, May 9). Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Retrieved from [Link]
-
NIST. (n.d.). Acetic acid, methoxy-, ethyl ester. Retrieved from [Link]
Sources
- 1. EP1931692B1 - Selective o-acylation of nucleosides - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. Methoxyacetic acid, dodecyl ester | 959247-28-0 | Benchchem [benchchem.com]
- 7. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. Antiviral Activity of 4′-thioIDU and Thymidine Analogs against Orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. connectsci.au [connectsci.au]
- 16. Advance of structural modification of nucleosides scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential activity of potential antiviral nucleoside analogs on herpes simplex virus-induced and human cellular thymidine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. journals.asm.org [journals.asm.org]
- 20. MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues | Anticancer Research [ar.iiarjournals.org]
- 21. Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. synoligo.com [synoligo.com]
3-O-Methoxyacetylthymidine molecular weight and formula
An In-depth Technical Guide to 3'-O-Acetylthymidine
A Note on Nomenclature: This guide focuses on 3'-O-Acetylthymidine. The initial topic requested was "3-O-Methoxyacetylthymidine." However, extensive searches did not yield significant information on a compound with this specific name. It is highly probable that the intended compound of interest was 3'-O-Acetylthymidine, a well-documented derivative of thymidine. The "3'-O-" designation refers to the substitution at the 3' position of the deoxyribose sugar moiety of thymidine.
Introduction
3'-O-Acetylthymidine is a modified nucleoside, a derivative of thymidine, which is one of the four nucleosides that constitute deoxyribonucleic acid (DNA). The key modification in this compound is the presence of an acetyl group at the 3'-hydroxyl position of the deoxyribose sugar. This structural alteration significantly influences the molecule's chemical properties, such as its lipophilicity, and dictates its primary applications in biochemical research and synthetic chemistry.[1] This guide provides a comprehensive overview of 3'-O-Acetylthymidine, including its chemical properties, synthesis, applications in oligonucleotide synthesis and as a potential prodrug, and safety information.
Core Molecular Information
Molecular Formula: C₁₂H₁₆N₂O₆[2][3][4]
Molecular Weight: 284.27 g/mol [2][4]
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 185-190°C | [4] |
| Solubility | Soluble in DMSO, DMF; slightly soluble in water | [4] |
| Storage Temperature | 2-8°C, protected from light and moisture | [4][5] |
| Purity | ≥98% (HPLC) | [4] |
Synthesis of 3'-O-Acetylthymidine
The synthesis of 3'-O-Acetylthymidine typically involves the selective acylation of the 3'-hydroxyl group of thymidine. A general laboratory-scale synthesis procedure is outlined below.
Experimental Protocol: Synthesis of 3'-O-Acetylthymidine
Materials:
-
Thymidine
-
Acetic anhydride
-
Pyridine (as solvent and catalyst)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Dissolution: Dissolve thymidine in pyridine in a round-bottom flask.
-
Acetylation: Cool the solution in an ice bath and slowly add acetic anhydride dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess acetic anhydride by slowly adding water or a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into dichloromethane.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Characterization: Collect the fractions containing the pure product and confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Applications in Research and Drug Development
Intermediate in Oligonucleotide Synthesis
The primary application of 3'-O-Acetylthymidine is as a crucial intermediate in the chemical synthesis of oligonucleotides.[4] In the widely used phosphoramidite method for DNA and RNA synthesis, the 3'-hydroxyl group of the growing oligonucleotide chain must be protected to prevent unwanted side reactions during the coupling of the next nucleotide.[6][7][8] The acetyl group in 3'-O-Acetylthymidine serves as a temporary protecting group for the 3'-hydroxyl position.
Caption: Workflow of phosphoramidite oligonucleotide synthesis.
In this process, a nucleoside phosphoramidite, which may be derived from 3'-O-acetylthymidine, is coupled to the free 5'-hydroxyl group of a growing oligonucleotide chain that is attached to a solid support.[3][9] The acetyl group at the 3' position of the incoming phosphoramidite remains in place during this coupling step.
Potential as a Prodrug and in Antiviral Research
Modified nucleosides, including acylated derivatives of thymidine, have been investigated for their potential as antiviral agents. The rationale behind this approach is that the acetyl group can increase the lipophilicity of the thymidine molecule, which may enhance its ability to cross cell membranes.[1] Once inside the cell, the acetyl group can be cleaved by cellular esterases to release the active form of the nucleoside analog.
A study on 3'-O-acyl derivatives of 5'-amino-5'-deoxythymidine showed that these compounds exhibited antiviral activity against Herpes Simplex Virus type 1 (HSV-1).[10] The improved lipophilicity was suggested to facilitate penetration of biological membranes, making them potentially more effective for topical treatments.[10] While this study was not on 3'-O-Acetylthymidine itself, it highlights the potential of 3'-O-acylation as a strategy in developing antiviral prodrugs.
Furthermore, the parent molecule, thymidine, and its analogs are central to the development of antiviral therapies, most notably in the context of HIV. For instance, 3′-azido-3′-deoxythymidine (AZT), a well-known anti-HIV drug, acts by inhibiting the viral reverse transcriptase and causing DNA chain termination.[11] Research into various modifications of the thymidine scaffold continues to be an active area in the quest for new antiviral agents.[12][13]
Safety and Handling
3'-O-Acetylthymidine is classified as a chemical for research and laboratory use only.[2][4] Based on available safety data sheets, it is considered harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[5]
Precautionary Measures:
-
Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and moisture.[4][5]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed or inhaled, seek medical attention.[14]
Conclusion
3'-O-Acetylthymidine is a valuable synthetic nucleoside with well-established applications in the field of molecular biology and medicinal chemistry. Its primary role as a protected intermediate in automated oligonucleotide synthesis is fundamental to the production of custom DNA and RNA sequences for a vast array of research, diagnostic, and therapeutic purposes. Furthermore, the principles underlying its design, particularly the modification of the 3'-hydroxyl group, continue to inform the development of novel nucleoside-based antiviral prodrugs. As research in genomics, synthetic biology, and antiviral therapies progresses, the utility of specifically modified nucleosides like 3'-O-Acetylthymidine is likely to expand.
References
-
Synthesis and in vitro antiviral activity of 3'-O-acyl derivatives of 5'-amino-5'-deoxythymidine: potential prodrugs for topical application. PubMed. [Link]
-
SAFETY DATA SHEET. Indagoo Research Chemicals. [Link]
-
3'-o-acetylthymidine - Chemical Formula C12h16n2o6, Molecular Weight 284.3 G/mol, Solid Form, 95% Purity | Synonym: Thymidine, 3'-acetate. Tradeindia. [Link]
-
3'-O-Acetylthymidine | C12H16N2O6 | CID 464365. PubChem. [Link]
-
Synthesis and characterization of oligonucleotides containing conformationally constrained bicyclo[3.1.0]hexane pseudosugar analogs. PMC. [Link]
-
Synthesis of 3'-O2-(azaheterocycle)-thymidines. PubMed. [Link]
-
3'-O-Acetyl Thymidine. PolyOrg, Inc. [Link]
-
Synthesis and antiviral activity of 3'-heterocyclic substituted 3'-deoxythymidines. PubMed. [Link]
-
Optimized synthesis of 3′-O-aminothymidine and evaluation of its oxime derivative as an anti-HIV agent. ResearchGate. [Link]
-
Antiviral Effect of 5′-Arylchalcogeno-3-aminothymidine Derivatives in SARS-CoV-2 Infection. MDPI. [Link]
- Synthesis of beta-thymidine.
-
Solid Phase Oligonucleotide Synthesis. Biotage. [Link]
-
Designing Oligo With Multiple Modifications. ELLA Biotech. [Link]
-
Enable new experimental possibilities with custom RNA synthesis. Horizon Discovery. [Link]
- Method of resolution and antiviral activity of 1,3-oxathiolane nuclesoside enantiomers.
Sources
- 1. CAS 21090-30-2: 3'-O-acetylthymidine | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. Synthesis and characterization of oligonucleotides containing conformationally constrained bicyclo[3.1.0]hexane pseudosugar analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3'-o-acetylthymidine - Chemical Formula C12h16n2o6, Molecular Weight 284.3 G/mol, Solid Form, 95% Purity | Synonym: Thymidine, 3'-acetate at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 5. 3'-O-Acetylthymidine | 21090-30-2 [sigmaaldrich.com]
- 6. biotage.com [biotage.com]
- 7. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]
- 8. Oligonucleotide Synthesis | Phosphoramidite Method | Danaher Life Sciences [lifesciences.danaher.com]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. Synthesis and in vitro antiviral activity of 3'-O-acyl derivatives of 5'-amino-5'-deoxythymidine: potential prodrugs for topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US6703396B1 - Method of resolution and antiviral activity of 1,3-oxathiolane nuclesoside enantiomers - Google Patents [patents.google.com]
- 12. Synthesis and antiviral activity of 3'-heterocyclic substituted 3'-deoxythymidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
History and Development of 3'-O-Acylated Thymidine Derivatives: From Antiviral Prodrugs to Oligonucleotide Synthesis
Executive Summary
Nucleoside analogues are foundational to modern antiviral therapy and synthetic biology. However, the inherent hydrophilicity of the deoxyribose sugar often impedes cellular permeability, topical absorption, and oral bioavailability. To circumvent these pharmacokinetic limitations, prodrug strategies targeting the hydroxyl groups have been extensively developed. Among these, the 3'-O-acylation of thymidine derivatives stands out as a critical milestone. This technical guide explores the historical development, mechanistic rationale, and modern applications of 3'-O-acylated thymidine derivatives, highlighting their dual role as lipophilic prodrugs for antiviral therapy and as orthogonal building blocks in advanced oligonucleotide synthesis.
Historical Context & Rationale
In the early 1980s, the development of topical treatments for cutaneous herpes simplex virus (HSV) infections was severely bottlenecked. While parent nucleosides exhibited potent in vitro activity, their high polarity prevented efficient penetration through the lipid-rich stratum corneum of the skin[1].
In 1984, T.S. Lin and colleagues addressed this by synthesizing a series of 3'-O-acyl derivatives of 5'-amino-5'-deoxythymidine[1]. By appending aliphatic and aromatic acyl chains (such as acetyl, propionyl, and valeryl groups) specifically to the 3'-hydroxyl position, the researchers drastically shifted the octanol-water partition coefficients of the molecules. This modification markedly improved the lipophilicity of the nucleosides, allowing them to penetrate biological membranes more easily and establishing 3'-O-acylation as a highly effective strategy for topical antiviral delivery[1]. Concurrently, 3'-O-acylated thymidines began gaining traction in synthetic organic chemistry as vital protected intermediates for the assembly of complex dinucleotides and cyclic phosphoesters[2].
Mechanistic Insights: The Causality of 3'-O-Acylation
The design of a 3'-O-acyl nucleoside is a delicate exercise in balancing thermodynamic membrane permeability with enzymatic lability. As an Application Scientist, it is crucial to understand the causality behind these structural choices:
-
Lipophilicity vs. Solubility (Partition Coefficient Tuning): The carbon chain length and branching of the 3'-O-acyl group directly dictate the thermodynamic drive across lipid bilayers. Short-chain esters (e.g., acetyl) provide a moderate boost in lipophilicity while maintaining some aqueous solubility. Longer chains (e.g., valeryl) maximize membrane penetration. However, highly branched esters (e.g., pivaloyl) often exhibit reduced antiviral activity[1]. The causality here is steric hindrance: bulky branched groups shield the ester carbonyl from nucleophilic attack by intracellular enzymes.
-
Self-Validating Enzymatic Cleavage: A prodrug is only therapeutically viable if it reverts to the active pharmaceutical ingredient (API) in vivo. The 3'-O-ester bond is specifically targeted by ubiquitous intracellular carboxylesterases. Once cleaved, the free 3'-OH is exposed, allowing the nucleoside to be phosphorylated by viral or cellular kinases (e.g., thymidine kinase) into its active triphosphate form, which subsequently acts as an obligate or facultative chain terminator of viral DNA polymerase[3].
Figure 1: Intracellular activation pathway of 3'-O-acylated thymidine prodrugs.
Applications in Oligonucleotide Synthesis
Beyond therapeutics, 3'-O-acylated thymidines are indispensable in the solid-phase and solution-phase synthesis of modified oligonucleotides. Molecules like 3'-O-levulinylthymidine and 3'-O-acetylthymidine serve as critical orthogonal building blocks[4].
In standard phosphoramidite chemistry, the 5'-OH is typically protected by an acid-labile 4,4'-dimethoxytrityl (DMT) group. To synthesize specific 3' → 5' linked dinucleotides or cyclic phosphoesters, the 3'-OH must be protected by a group that can be removed under conditions that do not affect the DMT group[2]. The levulinyl group (cleaved specifically by hydrazine) or the acetyl group (cleaved by mild base) provides this exact orthogonality, preventing unwanted 3'-3' linkages and ensuring regioselective phosphitylation[4].
Quantitative Data: Physicochemical Properties
The following table summarizes the structure-activity relationship (SAR) data driving the selection of specific 3'-O-acyl groups.
| Compound | Modification | Primary Application | Relative Lipophilicity (LogP Trend) | Enzymatic Lability |
| Thymidine | None (Parent) | Baseline Reference | Low (Hydrophilic) | N/A |
| 3'-O-Acetylthymidine | Short-chain aliphatic ester | Oligonucleotide Synthesis | Moderate | High (Rapid hydrolysis) |
| 3'-O-Valeryl-5'-amino-TdR | Medium-chain aliphatic ester | Topical Antiviral Prodrug | High | Moderate (Controlled release) |
| 3'-O-Pivaloyl-5'-amino-TdR | Branched aliphatic ester | Mechanistic Probe | Very High | Low (Sterically hindered) |
| 3'-O-Levulinylthymidine | Keto-ester | Orthogonal Protecting Group | Moderate | N/A (Hydrazine cleaved) |
Experimental Workflows & Protocols
Protocol 1: Regioselective Synthesis of 3'-O-Acetylthymidine
Causality: Direct acetylation of thymidine yields a complex mixture of 3', 5', and 3',5'-di-O-acetylated products. To achieve absolute regioselectivity at the 3'-position, a transient protection strategy is required. The bulky DMT group selectively protects the primary 5'-OH due to steric hindrance, leaving the secondary 3'-OH available for acylation.
-
5'-O-Protection: Dissolve thymidine (1.0 eq) in anhydrous pyridine. Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 eq) portion-wise at 0 °C. Stir at room temperature. Rationale: Pyridine acts as both the solvent and an acid scavenger, neutralizing the HCl byproduct to prevent premature detritylation.
-
3'-O-Acylation: To the same reaction vessel, add acetic anhydride (2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir for 4 hours. Rationale: DMAP acts as a highly efficient nucleophilic catalyst, significantly accelerating the esterification of the sterically hindered secondary 3'-hydroxyl.
-
5'-O-Deprotection: Quench the reaction with methanol, concentrate under reduced pressure, and redissolve the crude intermediate in dichloromethane (DCM). Add 3% trichloroacetic acid (TCA) in DCM. Rationale: The DMT ether is highly acid-labile, allowing its rapid removal under mild acidic conditions that leave the 3'-O-acetyl ester completely intact.
-
Neutralization & Purification: Immediately neutralize the mixture with saturated aqueous NaHCO₃ to prevent acid-catalyzed ester migration. Isolate the target 3'-O-acetylthymidine via silica gel flash chromatography.
Figure 2: Regioselective chemical synthesis workflow for 3'-O-acetylthymidine.
Protocol 2: In Vitro Esterase Cleavage Assay (Self-Validating System)
Causality: To ensure a synthesized prodrug will activate in vivo, it must be evaluated against representative esterases. This protocol is designed as a self-validating mass-balance system to prove that the prodrug converts exclusively to the active nucleoside without forming unwanted degradation byproducts.
-
Preparation: Prepare a 100 μM stock solution of the 3'-O-acyl thymidine prodrug in 50 mM Tris-HCl buffer (pH 7.4) pre-warmed to 37 °C.
-
Enzyme Addition: Initiate the hydrolysis reaction by adding Porcine Liver Esterase (PLE)—a standard surrogate for human carboxylesterases—to a final concentration of 1 U/mL.
-
Sampling and Quenching: At predetermined time intervals (0, 5, 15, 30, 60, and 120 minutes), extract 100 μL aliquots. Immediately quench each aliquot by mixing with 100 μL of ice-cold acetonitrile containing 50 μM 4-acetamidophenol as an internal standard. Rationale: Acetonitrile rapidly denatures the esterase, instantly halting the reaction. The internal standard validates the injection volume and extraction recovery during chromatography.
-
Chromatographic Analysis: Centrifuge the quenched samples at 10,000 x g for 5 minutes to pellet precipitated proteins. Analyze the clear supernatant via RP-HPLC (C18 column). Monitor the exponential decay of the prodrug peak and the stoichiometric, linear appearance of the parent thymidine peak.
References
-
Lin, T. S. (1984). Synthesis and in vitro antiviral activity of 3'-O-acyl derivatives of 5'-amino-5'-deoxythymidine: potential prodrugs for topical application. Journal of Pharmaceutical Sciences, 73(11), 1568-1571.[Link]
-
Field, A. K., & Biron, K. K. (1994). Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy.[Link]
-
Jawalekar, A. M., et al. (2017). Synthetic, Functional Thymidine-Derived Polydeoxyribonucleotide Analogues from a Six-Membered Cyclic Phosphoester. Journal of the American Chemical Society.[Link]
-
Rosenberg, I., & Holy, A. (1987). Synthesis and Characterization of a New Fluorine Substituted Nonionic Dinucleoside Phosphonate Analogue. Journal of the American Chemical Society.[Link]
Sources
- 1. Synthesis and in vitro antiviral activity of 3'-O-acyl derivatives of 5'-amino-5'-deoxythymidine: potential prodrugs for topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methoxyacetyl as a Nucleoside Protecting Group: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of nucleoside chemistry and oligonucleotide synthesis, the strategic selection and application of protecting groups are paramount to achieving high yields and purity of the final product. The methoxyacetyl (Mac) group has emerged as a valuable tool, particularly for the protection of exocyclic amino functions of nucleobases. Its characteristic lability under mild basic conditions offers distinct advantages in modern synthetic strategies, especially for the preparation of sensitive modified oligonucleotides. This guide provides a comprehensive technical overview of the methoxyacetyl group, from its introduction and stability to its cleavage and role in orthogonal protection schemes, grounded in field-proven insights and established protocols.
The Methoxyacetyl Group: Properties and Strategic Value
The methoxyacetyl group is an acyl-type protecting group that has found a significant niche in the protection of the primary amino groups of nucleosides, particularly adenine and guanine, during solid-phase oligonucleotide synthesis.[1][2] Its primary advantage lies in its rapid and clean removal under mild ammoniacal conditions, a feature that is highly desirable for the synthesis of oligonucleotides containing alkali-labile modifications.[1][2]
The electron-withdrawing nature of the methoxy group enhances the lability of the acyl group compared to more traditional protecting groups like benzoyl (Bz) or even acetyl (Ac). This increased reactivity allows for deprotection under conditions that minimize damage to the synthesized oligonucleotide, a critical consideration for ensuring the integrity of the final product.
Protection of Nucleoside Amino Groups: A Detailed Workflow
The introduction of the methoxyacetyl group onto the exocyclic amino functions of deoxyadenosine and deoxyguanosine is a critical first step in preparing these monomers for oligonucleotide synthesis. A common and effective method for this transformation is the "transient protection" strategy.[3] This approach involves the in-situ silylation of the hydroxyl groups of the nucleoside, which directs the subsequent acylation to the amino group.
Experimental Protocol: Methoxyacetylation of Deoxyadenosine
This protocol outlines the synthesis of N⁶-methoxyacetyl-2'-deoxyadenosine.
Materials:
-
2'-Deoxyadenosine
-
Anhydrous Pyridine
-
Trimethylsilyl chloride (TMSCl)
-
Methoxyacetyl chloride
-
Ammonium hydroxide solution
-
Ice bath
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolution: Dissolve 2'-deoxyadenosine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Transient Silylation: Cool the solution in an ice bath and slowly add trimethylsilyl chloride. Stir the reaction mixture at this temperature to allow for the formation of the silylated intermediate. This step protects the hydroxyl groups from acylation.
-
Acylation: While maintaining the cold temperature, add methoxyacetyl chloride dropwise to the reaction mixture. The acylation of the exocyclic amino group of adenine will proceed.
-
Hydrolysis of Silyl Ethers: After the acylation is complete (monitored by TLC), carefully add a concentrated ammonium hydroxide solution to the reaction mixture. This will hydrolyze the silyl ethers, regenerating the hydroxyl groups.
-
Work-up and Purification: Following the hydrolysis, the reaction mixture is typically concentrated, and the desired N⁶-methoxyacetyl-2'-deoxyadenosine is purified using standard techniques such as silica gel chromatography.
Deprotection: Mild and Rapid Cleavage
A key advantage of the methoxyacetyl group is its facile removal under mild basic conditions, which is a significant improvement over the harsher conditions often required for the deprotection of other acyl groups.[1][2]
Deprotection Conditions and Kinetics
The methoxyacetyl group is completely removed from the exocyclic amino groups of adenine and guanine in less than four hours using a 29% solution of ammonium hydroxide at room temperature.[1][2] This rapid deprotection minimizes the exposure of the newly synthesized oligonucleotide to basic conditions, thereby reducing the risk of degradation, particularly for sequences containing sensitive modified bases.
| Protecting Group | Deprotection Conditions | Deprotection Time | Reference |
| Methoxyacetyl (Mac) | 29% NH₄OH, Room Temp. | < 4 hours | [1][2] |
| Phenoxyacetyl (Pac) | 29% NH₄OH, Room Temp. | < 4 hours | [1][2] |
| Acetyl (Ac) | NH₄OH/Methylamine (AMA), 65°C | 10 minutes | [4] |
| Benzoyl (Bz) | Conc. NH₄OH, 55°C | 5 hours | [2] |
Table 1: Comparison of Deprotection Conditions for Common N-Acyl Protecting Groups.
The enhanced lability of the methoxyacetyl group is attributed to the electron-withdrawing effect of the methoxy substituent, which facilitates nucleophilic attack by ammonia at the carbonyl carbon.
Stability and Orthogonality in Oligonucleotide Synthesis
The successful application of any protecting group in solid-phase oligonucleotide synthesis hinges on its stability throughout the iterative cycles of detritylation, coupling, and oxidation, while being selectively removable at the final deprotection step.[4][5][6]
Stability Profile
The N-methoxyacetyl group exhibits sufficient stability to the acidic conditions used for the removal of the 5'-dimethoxytrityl (DMT) group during each cycle of synthesis. Studies have shown that the stability of N⁶-phenoxyacetyl-deoxyadenosine, a closely related protecting group, against depurination under acidic conditions is comparable to or even better than that of the classic N⁶-benzoyl protected adenine.[1][2] This suggests that the N-methoxyacetyl group provides adequate protection against acid-catalyzed depurination, a critical factor for maintaining the integrity of the growing oligonucleotide chain.
Orthogonality
The concept of orthogonality in protecting group strategy is crucial for the synthesis of complex molecules.[7] An orthogonal protecting group can be removed under conditions that do not affect other protecting groups present in the molecule. The methoxyacetyl group fits well into orthogonal protection schemes commonly employed in oligonucleotide synthesis.
-
Orthogonality with Acid-Labile Groups: The methoxyacetyl group is stable to the acidic conditions used to remove the 5'-DMT group, demonstrating orthogonality.
-
Orthogonality with Fluoride-Labile Groups: In RNA synthesis, the 2'-hydroxyl group is often protected with a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) group, which is cleaved with a fluoride source.[5] The methoxyacetyl group is stable to these conditions, allowing for the selective deprotection of the 2'-hydroxyl groups while the nucleobase protection remains intact.
Methoxyacetyl as a 2'-Hydroxyl Protecting Group: A Critical Evaluation
While the methoxyacetyl group has proven its utility for the protection of exocyclic amino groups, its application as a protecting group for the 2'-hydroxyl of ribonucleosides is not well-established in the literature. Acyl groups at the 2'-position of ribonucleosides are known to be susceptible to migration to the 3'-position, which can lead to a mixture of products and complicate the synthesis of RNA.[8] Furthermore, the lability of the methoxyacetyl group, which is an advantage for nucleobase protection, could be a drawback for 2'-hydroxyl protection, as it might not be stable enough to withstand the entire oligonucleotide synthesis process. For these reasons, other protecting groups, such as silyl ethers (e.g., TBDMS, TOM) and acetals, are more commonly employed for the protection of the 2'-hydroxyl group in RNA synthesis.[9][10]
Conclusion
The methoxyacetyl group serves as a valuable and efficient protecting group for the exocyclic amino functions of adenine and guanine in nucleoside and oligonucleotide synthesis. Its key advantage lies in its rapid and mild deprotection with ammonia at room temperature, which is particularly beneficial for the synthesis of sensitive and modified oligonucleotides. The methoxyacetyl group demonstrates good stability under the acidic conditions of detritylation and fits well within orthogonal protection schemes. While its application for 2'-hydroxyl protection in RNA synthesis is not prevalent due to potential stability and migration issues, its role in DNA and modified oligonucleotide synthesis is well-established, offering a reliable and efficient alternative to more traditional acyl protecting groups. As the demand for synthetic oligonucleotides in research, diagnostics, and therapeutics continues to grow, the strategic use of labile protecting groups like methoxyacetyl will remain a critical component of successful synthetic strategies.
References
-
Ti, G. S., Gaffney, B. L., & Jones, R. A. (1982). Transient protection: efficient one-flask syntheses of protected deoxynucleosides. Journal of the American Chemical Society, 104(5), 1316–1319. [Link]
-
Invitek. (2025, August 13). Solid-Phase Oligo Synthesis: Driving Molecular Innovation. Inviblog. [Link]
-
Pitsch, S., Weiss, P. A., Wu, X., & Wendeborn, S. (2002). Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites. Current protocols in nucleic acid chemistry, Chapter 3, Unit 3.7. [Link]
-
Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic acids research, 15(2), 397–416. [Link]
-
Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. PubMed, 3822812. [Link]
-
Pitsch, S., Weiss, P. A., Wu, X., & Wendeborn, S. (2002). Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites. PubMed, 18428849. [Link]
-
Eurofins Genomics. (n.d.). The 4-(N-Dichloroacetyl-N-methylamino)benzyloxymethyl Group for 2′-Hydroxyl Protection of Ribonucleosides in the Solid-Phase Synthesis of RNA. [Link]
-
Wu, X., & Pitsch, S. (1998). Labile exocyclic amine protection of nucleosides in DNA, RNA and oligonucleotide analog synthesis facilitating N-deacylation, minimizing depurination and chain degradation. Biochimie, 75(1-2), 13-23. [Link]
-
Wincott, F., DiRenzo, A., Shaffer, C., Grimm, S., Tracz, D., Workman, C., ... & Usman, N. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic acids research, 23(14), 2677–2684. [Link]
-
Charubala, R., & Pfleiderer, W. (1981). Synthese und Eigenschaften von N6-Benzoyl-2',3'-di-O-t-butyldimethylsilyl-5'-monomethoxytrityladenosin. Liebigs Annalen der Chemie, 1981(12), 2392-2403. [Link]
-
Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. [Link]
-
Beigelman, L. N., & Matulic-Adamic, J. (1990). Transient protection in nucleoside synthesis using trityl groups: is it necessary to block hydroxyl groups?. Tetrahedron Letters, 31(15), 2119-2122. [Link]
-
Pitsch, S., Weiss, P. A., & Wu, X. (2002). Chemical Synthesis of RNA Sequences with 2′-O-[(Triisopropylsilyl)oxy]methyl-protected Ribonucleoside Phosphoramidites. Current Protocols in Nucleic Acid Chemistry, 7(1), 3-7. [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. atdbio.com [atdbio.com]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. blog.invitek.com [blog.invitek.com]
- 5. Solid-Phase Oligonucleotide Synthesis | Danaher Life Sciences [lifesciences.danaher.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. The chemistry and applications of RNA 2′-OH acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. horizondiscovery.com [horizondiscovery.com]
Methodological & Application
Advanced Applications of 3'-O-Methoxyacetylthymidine in Solid-Phase Oligonucleotide Synthesis (SPOS)
Target Audience: Researchers, Application Scientists, and Oligonucleotide Drug Development Professionals.
Chemical Rationale & Mechanistic Causality
In the development of advanced oligonucleotide therapeutics (e.g., ASOs, siRNAs), native phosphodiester backbones are often replaced with modified internucleotide linkages to enhance nuclease resistance and cellular uptake. Synthesizing these modified linkages directly on a solid support is frequently inefficient due to steric hindrance or incompatible reaction conditions. The solution is the solution-phase synthesis of modified dinucleotide blocks, which are subsequently converted into phosphoramidites for standard Solid-Phase Oligonucleotide Synthesis (SPOS).
3'-O-Methoxyacetylthymidine (CAS: 57064-86-5) serves as a critical nucleophilic acceptor in these block syntheses[1]. It features a free 5'-hydroxyl group and a 3'-hydroxyl protected by a methoxyacetyl (Mac) group.
The Causality of the Methoxyacetyl (Mac) Group: Standard protecting groups like acetyl (Ac) or benzoyl (Bz) require harsh basic conditions (e.g., concentrated ammonia with heat) for removal, which can degrade sensitive modified linkages such as phosphate-isosteric methylene acetals or chiral methylphosphonates[2]. The Mac group solves this through stereoelectronic tuning. The strongly electronegative α -methoxy group exerts an inductive electron-withdrawing effect (-I effect), increasing the electrophilicity of the carbonyl carbon. This makes the Mac ester highly susceptible to nucleophilic attack, allowing it to be cleaved ~20–50 times faster than a standard acetyl group[3]. Consequently, it can be removed using extremely mild conditions (e.g., 0.05 M K₂CO₃ in methanol) that leave both the 5'-DMT group and the newly formed modified internucleotide linkages perfectly intact.
Quantitative Data: Protecting Group Orthogonality
To design a self-validating synthetic route, one must select protecting groups with non-overlapping cleavage conditions. The table below summarizes the lability and orthogonality of common 3'-OH protecting groups used in block synthesis.
| Protecting Group | Chemical Structure | Optimal Cleavage Conditions | Relative Cleavage Rate | Orthogonality Profile |
| Methoxyacetyl (Mac) | -C(=O)CH₂OCH₃ | 0.05 M K₂CO₃ / MeOH (RT, 30 min) | Very Fast | Orthogonal to DMT (acid-labile) and modified acetal linkages. |
| Acetyl (Ac) | -C(=O)CH₃ | Conc. NH₃ / MeOH (RT, 4-6 hrs) | Moderate | May cause partial degradation of sensitive modified linkages. |
| Levulinyl (Lev) | -C(=O)CH₂CH₂C(=O)CH₃ | 0.5 M Hydrazine / Pyridine | Fast | Orthogonal to base, but requires highly toxic/reactive hydrazine. |
| Benzoyl (Bz) | -C(=O)C₆H₅ | Conc. NH₃ (55°C, 12 hrs) | Slow | Incompatible with base-labile modified internucleotide bonds. |
Experimental Protocols
The following protocols detail the synthesis of a phosphate-isosteric methylene acetal linked thymidine dimer (T-CH₂-T) using 3'-O-Mac-thymidine, followed by its preparation for SPOS[4].
Protocol 1: Solution-Phase Synthesis of the T-CH₂-T Dimer Block
This protocol utilizes an iodonium-promoted condensation to form the methylene acetal linkage.
-
Preparation and Drying:
-
Combine 5'-O-DMT-3'-O-methylthiomethyl-thymidine (Donor, 1.0 eq) and 3'-O-Methoxyacetylthymidine (Acceptor, 1.2 eq) in a round-bottom flask.
-
Co-evaporate three times with anhydrous pyridine, then dissolve in anhydrous dichloromethane (DCM) over 4Å molecular sieves. Stir for 1 hour at room temperature.
-
Causality: Trace water acts as a highly competitive nucleophile against the 5'-OH of the acceptor. Rigorous drying prevents the premature quenching of the oxocarbenium intermediate, ensuring high dimer yields.
-
-
Iodonium Activation:
-
Cool the reaction mixture to -78°C under an argon atmosphere.
-
Causality: Low temperatures stabilize the highly reactive oxocarbenium intermediate generated in the next step, suppressing unwanted side reactions like self-condensation or DMT cleavage.
-
Add N-iodosuccinimide (NIS, 1.5 eq) followed dropwise by trifluoromethanesulfonic acid (TfOH, 0.2 eq). The solution will turn deep red.
-
-
Quenching and Isolation:
-
Stir for 30 minutes at -78°C. Monitor completion via TLC (DCM:MeOH, 9:1).
-
Quench the reaction by adding saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Causality: NaHCO₃ neutralizes the TfOH to prevent acid-catalyzed loss of the 5'-DMT group, while Na₂S₂O₃ reduces the reactive iodine species to colorless iodide, halting oxidative side reactions.
-
Extract with DCM, dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the fully protected T-CH₂-T dimer.
-
Protocol 2: Selective 3'-O-Mac Deprotection and Phosphitylation
This step removes the temporary Mac group to allow for phosphitylation, generating an SPOS-ready building block.
-
Mild Mac Cleavage:
-
Dissolve the protected T-CH₂-T dimer in a 1:1 mixture of DCM and Methanol.
-
Add a solution of 0.05 M K₂CO₃ in Methanol. Stir at room temperature for 30–45 minutes.
-
Causality: The mild basicity of 0.05 M K₂CO₃ is sufficient to cleave the highly electrophilic Mac ester but is entirely harmless to the base-stable methylene acetal linkage and the acid-labile DMT group.
-
-
Neutralization:
-
Add Dowex 50WX8 (H⁺ form) strongly acidic cation exchange resin until the pH reaches 7.0.
-
Causality: Using a solid-supported acid prevents the localized pH drops associated with liquid acids (like HCl), which would rapidly cleave the 5'-DMT group.
-
Filter off the resin and concentrate the filtrate in vacuo.
-
-
Phosphitylation:
-
Dissolve the resulting 3'-OH free dimer in anhydrous DCM. Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl, 1.5 eq).
-
Stir for 1 hour at room temperature, quench with anhydrous methanol, extract, and purify via precipitation in cold hexane. The resulting phosphoramidite is now ready for automated SPOS.
-
Visual Workflow
Workflow for synthesizing T-CH₂-T modified oligonucleotides using 3'-O-Mac-T.
References
-
Veeneman, G.H., et al. "An efficient approach to the synthesis of thymidine derivatives containing phosphate-isosteric methylene acetal linkages." Tetrahedron 47.8 (1991): 1547-1562. URL:[Link]
-
Schulhof, J.C., et al. "The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups." Nucleic Acids Research 15.2 (1987): 397-416. URL:[Link]
-
Lesnikowski, Z.J., et al. "Diastereomers of thymidine 3'-O-(methanephosphonothioate): synthesis, absolute configuration and reaction with 3'-methoxyacetylthymidine under conditions of triester approach to oligonucleotide synthesis." Acta Biochimica Polonica 34.2 (1987): 217-231. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US6160109A - Preparation of phosphorothioate and boranophosphate oligomers - Google Patents [patents.google.com]
- 3. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US9388463B2 - Labelled nucleotides - Google Patents [patents.google.com]
Application Note: Preparation of 3'-O-Methoxyacetylthymidine for Advanced Nucleoside Modification
Introduction & Mechanistic Rationale
The synthesis of highly modified oligonucleotides, such as those containing (3'→5') methylene acetal linkages or those synthesized in the reverse (5'→3') direction, requires nucleoside building blocks with precisely engineered protecting groups[1]. 3'-O-Methoxyacetylthymidine (CAS: 57064-86-5)[2] serves as a critical intermediate in these advanced synthetic workflows.
The selection of the methoxyacetyl (Mac) group over standard acetyl (Ac) or benzoyl (Bz) groups is driven by its unique electronic properties. The inductive electron-withdrawing effect of the α-methoxy group significantly increases the electrophilicity of the ester carbonyl carbon. This structural nuance allows the Mac group to be cleaved under exceptionally mild conditions—such as weak bases (K₂CO₃ in methanol) or highly selective reductive cleavage using sodium borohydride (NaBH₄)[3]. Consequently, the Mac group provides an orthogonal deprotection strategy that preserves other base-labile groups and acid-labile 5'-O-dimethoxytrityl (DMT) groups during complex oligonucleotide assembly[4].
Experimental Workflow
The preparation of 3'-O-Methoxyacetylthymidine from unmodified thymidine is a three-step process designed to ensure strict regioselectivity. Because both the 5'-OH and 3'-OH are available on the deoxyribose ring, the primary 5'-OH must first be transiently protected to direct the methoxyacetylation exclusively to the secondary 3'-OH[5].
Caption: Workflow for the regioselective synthesis of 3'-O-Methoxyacetylthymidine from thymidine.
Step-by-Step Self-Validating Protocols
Protocol A: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)thymidine
Objective: Transiently mask the 5'-hydroxyl group to prevent its acylation.
-
Preparation: Co-evaporate thymidine (10 mmol) with anhydrous pyridine (2 × 20 mL) to remove trace water, which would otherwise hydrolyze the highly reactive DMT-Cl reagent.
-
Reaction: Suspend the dried thymidine in anhydrous pyridine (50 mL). Pyridine acts as both the solvent and an acid scavenger. Add 4,4'-Dimethoxytrityl chloride (DMT-Cl, 11 mmol) in small portions at room temperature. Stir for 4 hours under an argon atmosphere.
-
Quenching & Extraction: Quench the reaction with methanol (5 mL) to destroy unreacted DMT-Cl. Concentrate the mixture under reduced pressure, dissolve in dichloromethane (DCM, 100 mL), and wash with 5% aqueous NaHCO₃ (to neutralize pyridinium hydrochloride salts).
-
Self-Validation System: Perform Thin-Layer Chromatography (TLC) on silica gel using 10% MeOH in DCM. The starting thymidine (R_f ~ 0.1) should be completely consumed. The product spot (R_f ~ 0.5) will instantly turn bright orange when exposed to acidic vapors (e.g., HCl gas), confirming the presence of the acid-labile trityl cation.
Protocol B: 3'-O-Methoxyacetylation
Objective: Covalently attach the Mac protecting group to the secondary 3'-hydroxyl[5].
-
Preparation: Dissolve the purified 5'-O-DMT-thymidine (8 mmol) in anhydrous DCM (40 mL) and anhydrous pyridine (10 mL).
-
Reaction: Cool the reaction flask to 0 °C using an ice bath. Causality note: Lowering the temperature suppresses non-specific acylation at the thymine nucleobase (N3 position). Dropwise, add methoxyacetyl chloride (Mac-Cl, 9.6 mmol). Stir for 1 hour at 0 °C, then allow it to warm to room temperature for an additional 1 hour.
-
Workup: Dilute with DCM (50 mL) and wash sequentially with saturated NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Self-Validation System: TLC (5% MeOH in DCM) will reveal the disappearance of the starting material (R_f ~ 0.5) and the emergence of a new, higher-running lipophilic spot (R_f ~ 0.75). The upward shift confirms the masking of the polar 3'-OH group.
Protocol C: Selective 5'-Detritylation
Objective: Remove the transient DMT group to yield the final 3'-O-Mac-dT[5].
-
Reaction: Dissolve the fully protected intermediate (5 mmol) in DCM (50 mL). Add a solution of 3% Trichloroacetic acid (TCA) in DCM (50 mL). Causality note: TCA is a mild acid that selectively cleaves the ether bond of the DMT group without hydrolyzing the Mac ester or the glycosidic bond.
-
Quenching: Stir for exactly 15 minutes at room temperature. Immediately quench the reaction by adding methanol (10 mL) and neutralizing with pyridine (5 mL) to prevent depurination/depyrimidination.
-
Purification: Concentrate the mixture and purify via silica gel column chromatography (eluting with a gradient of 2–8% MeOH in DCM).
-
Self-Validation System: TLC (5% MeOH in DCM) will show a drop in R_f from ~0.75 to ~0.35. Crucially, the new spot will not turn orange under acid vapor, validating the complete removal of the DMT group.
Quantitative Data: 3'-OH Protecting Group Comparison
To guide experimental design, the table below summarizes the kinetic and orthogonal properties of the methoxyacetyl group compared to other common 3'-OH protecting groups used in nucleoside chemistry.
| Protecting Group | Chemical Structure | Optimal Cleavage Reagent | Relative Cleavage Rate | Orthogonality Profile |
| Methoxyacetyl (Mac) | -C(=O)CH₂OCH₃ | NaBH₄[3] or K₂CO₃/MeOH | Fast (< 1 hr) | Orthogonal to DMT; highly base-labile |
| Acetyl (Ac) | -C(=O)CH₃ | NH₃/MeOH | Moderate (2-4 hrs) | Less orthogonal to standard exocyclic amine protection |
| Benzoyl (Bz) | -C(=O)C₆H₅ | NH₃/MeOH | Slow (4-8 hrs) | High stability; requires harsh basic cleavage |
| Levulinyl (Lev) | -C(=O)CH₂CH₂C(=O)CH₃ | Hydrazine buffer | Fast (< 30 mins) | Completely orthogonal to both Mac and DMT |
Downstream Applications: Orthogonal Deprotection
The true value of the Mac group lies in its orthogonality. When synthesizing complex diastereomeric pairs (e.g., methanephosphonothioates) under the phosphotriester approach[6], researchers can selectively expose either the 5'-OH or the 3'-OH depending on the cleavage reagent used.
Caption: Orthogonal deprotection pathways for the fully protected thymidine intermediate.
References
-
SciSpace. "Protection of 5′-Hydroxy Functions of Nucleosides". Available at:[Link]
- US Patent 8133669B2. "Chemically modified nucleoside 5′-triphosphates for thermally initiated amplification of nucleic acid".
-
ResearchGate. "Reductive Removal of Methoxyacetyl Protective Group Using Sodium Borohydride". Available at: [Link]
-
MolAid. "An alternative approach towards the synthesis of (3′→5′) methylene acetal linked dinucleosides". Available at: [Link]
-
PubMed. "Diastereomers of thymidine 3'-O-(methanephosphonothioate): synthesis, absolute configuration and reaction with 3'-methoxyacetylthymidine under conditions of triester approach to oligonucleotide synthesis". Available at:[Link]
Sources
- 1. [(2R,3S,5R)-3-[[(2R,3S,5R)-3-(2-methoxyacetyl)oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxymethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-oxopentanoate - CAS号 133510-58-4 - 摩熵化学 [molaid.com]
- 2. 3-O-methoxyacetylthymidine | 57064-86-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. US8133669B2 - Chemically modified nucleoside 5â²-triphosphates for thermally initiated amplification of nucleic acid - Google Patents [patents.google.com]
- 6. Diastereomers of thymidine 3'-O-(methanephosphonothioate): synthesis, absolute configuration and reaction with 3'-methoxyacetylthymidine under conditions of triester approach to oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Methoxyacetyl (MOAc) Group Deprotection
This guide provides in-depth troubleshooting strategies for researchers encountering challenges with the removal of the methoxyacetyl (MOAc) protecting group. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to help you navigate experimental hurdles and achieve clean, complete deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for deprotecting a methoxyacetyl (MOAc) group?
The methoxyacetyl group is an ester, and its removal is typically achieved through saponification under basic conditions. The most common and effective method involves using a catalytic amount of sodium methoxide (NaOMe) in methanol (MeOH).[1] The reaction is generally fast, often completing within an hour at room temperature.
Q2: What is the mechanism of MOAc deprotection?
The deprotection proceeds via a base-catalyzed hydrolysis mechanism. The methoxide ion (MeO⁻) acts as a nucleophile, attacking the carbonyl carbon of the methoxyacetyl group. This forms a tetrahedral intermediate which then collapses, cleaving the ester bond to release the free hydroxyl group and methyl methoxyacetate as a byproduct.
Q3: How can I effectively monitor the progress of the deprotection reaction?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[1][2] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the disappearance of the starting material spot and the appearance of the more polar product spot (which will have a lower Rf value). LC-MS can also be used for more quantitative analysis and to confirm the mass of the product.[3][4]
Troubleshooting Guide: Incomplete Deprotection
Problem: My TLC analysis shows significant starting material remaining, even after the standard reaction time. What is causing this incomplete deprotection and how can I resolve it?
This is a common issue that can stem from several factors. Below is a systematic guide to diagnose and solve the problem.
Cause 1: Insufficient or Inactive Base
-
The "Why": The base is a catalyst, but if your substrate contains acidic protons (e.g., phenols, carboxylic acids, or even some weakly acidic C-H bonds), it can be stoichiometrically consumed, leaving an insufficient amount to drive the deprotection.[5] Additionally, sodium methoxide can degrade upon prolonged exposure to atmospheric moisture, reducing its potency.[1]
-
Solution:
-
Increase Reagent Equivalents: Instead of a catalytic amount, try adding 1.1 to 1.5 equivalents of sodium methoxide. If your substrate has multiple acidic sites, you will need to add at least one equivalent of base per acidic proton, plus the catalytic amount for the deprotection.
-
Use Fresh Reagent: Ensure your sodium methoxide is fresh or has been stored properly under an inert atmosphere. If in doubt, use a newly opened bottle.
-
Consider an Alternative Base: For substrates sensitive to methoxide, potassium carbonate (K₂CO₃) in methanol can be a milder and effective alternative, though it may require longer reaction times or gentle heating.
-
Cause 2: Sub-Optimal Reaction Conditions
-
The "Why": Chemical reactions are highly dependent on concentration, temperature, and solvent. Low temperatures can significantly slow down the reaction rate, while poor solubility of the starting material in the chosen solvent prevents the reagent from accessing the reaction site.[6]
-
Solution:
-
Temperature Adjustment: If the reaction is sluggish at room temperature, consider gently heating the mixture to 40-50 °C. Monitor closely by TLC to avoid potential side reactions.
-
Solvent System Modification: If your substrate is not fully soluble in methanol, add a co-solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) to improve solubility. Ensure the substrate is completely dissolved before adding the base.
-
| Condition | Standard Protocol | Troubleshooting Adjustment | Rationale |
| Base | Catalytic NaOMe (0.1 eq) | 1.1 - 1.5 eq NaOMe or K₂CO₃ | Overcomes consumption by acidic groups on the substrate.[5] |
| Solvent | Methanol (MeOH) | MeOH with THF or DCM as co-solvent | Improves solubility for non-polar substrates.[6] |
| Temperature | Room Temperature (20-25 °C) | 40 - 50 °C | Increases reaction rate for sterically hindered or less reactive substrates. |
| Time | 1 - 2 hours | 4 - 12 hours (or until completion by TLC) | Allows more time for the reaction to proceed, especially under milder conditions. |
Cause 3: Steric Hindrance
-
The "Why": If the methoxyacetyl group is attached to a sterically crowded hydroxyl group (e.g., a tertiary alcohol or a site flanked by bulky substituents), the nucleophile's approach to the carbonyl carbon can be physically blocked, dramatically slowing the reaction.[6]
-
Solution:
-
More Forcing Conditions: This is a scenario where increasing both the temperature (e.g., refluxing methanol) and the amount of base is often necessary.
-
Use a Less Bulky Base: While methoxide is relatively small, switching to a solution of aqueous sodium hydroxide (NaOH) in THF/MeOH could sometimes be effective, though care must be taken to avoid hydrolysis of other sensitive functional groups.
-
Experimental Protocols
Protocol 1: Standard Deprotection of MOAc Group
-
Dissolve the MOAc-protected compound (1.0 equivalent) in dry methanol (0.1 - 0.2 M concentration) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium methoxide in methanol (e.g., 25 wt% solution) dropwise (0.1 equivalents).
-
Allow the reaction to warm to room temperature and stir, monitoring its progress every 30 minutes by TLC.[1]
-
Once the starting material is consumed, neutralize the reaction. This can be done by adding a proton source, such as a few drops of acetic acid or by adding an acidic ion-exchange resin (like Amberlite® IR120 H⁺) until the solution is neutral (pH ~7).
-
Filter off the resin (if used) and concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by standard methods, such as flash column chromatography.
Protocol 2: Monitoring Reaction Progress by TLC
-
Prepare the TLC Chamber: Add an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes) to a TLC chamber with a lid and filter paper. Let the chamber saturate for 5-10 minutes.
-
Spot the Plate: On a silica gel TLC plate, draw a faint pencil line for the origin. Spot a solution of your starting material (SM) in one lane. In another lane, carefully spot a small amount of the reaction mixture (RM) using a capillary tube.[2]
-
Develop and Visualize: Place the plate in the saturated chamber and allow the eluent to run up the plate. Once the solvent front is near the top, remove the plate and mark the front with a pencil. Visualize the spots using a UV lamp and/or by staining with a suitable agent (e.g., potassium permanganate stain).
-
Analyze: The product should appear as a new, more polar spot (lower Rf) compared to the starting material. Complete deprotection is indicated by the complete disappearance of the starting material spot.[1]
References
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Methoxy Group in 5-Methoxypent-1-yne Derivatives. BenchChem.
- BenchChem. (2025). Troubleshooting incomplete deprotection of the (2,2-Dimethoxyethyl)cyclohexane group. BenchChem.
- BenchChem. (2025). Troubleshooting incomplete Boc deprotection. BenchChem.
- PubMed. (2004). Efficient and selective removal of methoxy protecting groups in carbohydrates. PubMed.
- Sigma-Aldrich. Protection/Deprotection Reagents. Sigma-Aldrich.
- Semantic Scholar. (2008). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. Semantic Scholar.
- BenchChem. (2025). Technical Support Center: Deprotection of 2-O-acetyl Groups. BenchChem.
- R Discovery. (1996). A Reagent for Selective Deprotection of Alkyl Acetates. R Discovery.
- PMC. Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- PMC. (2023). A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis. PMC.
- Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry.
- SciELO. (2007). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete p-Methoxybenzyl (PMB) Deprotection. BenchChem.
- Glen Research. Deprotection Guide. Glen Research.
- ResearchGate. (2009). TLC/HPTLC and HPLC methods for monitoring microbial transformation processes. ResearchGate.
- Washington State University. Monitoring Reactions by TLC. WSU.
- BenchChem. (2025). optimizing Boc deprotection conditions to avoid side reactions. BenchChem.
- PMC. (2018). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. PMC.
- Glen Research. (2008). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Glen Research.
- Biotage. (2023). How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage.
- ResearchGate. (2025). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. ResearchGate.
- ResearchGate. (2013). Direct Monitoring of Chemical Transformations by Combining Thin Layer Chromatography with Nanoparticle-assisted Laser Desorption/Ionization Mass Spectrometry. ResearchGate.
- Nowick Laboratory. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- PubMed. (2013). Direct monitoring of chemical transformations by combining thin layer chromatography with nanoparticle-assisted laser desorption/ionization mass spectrometry. PubMed.
- Beilstein Journal of Organic Chemistry. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein-Institut.
- FUJIFILM Wako. Cleavage / Deprotection Reagents. FUJIFILM Wako Pure Chemical Corporation.
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 21-23). Oxford University Press.
- BenchChem. (2025). Technical Support Center: Purification Strategies for Mtt-Containing Peptide Impurities. BenchChem.
- Radboud Repository. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Radboud University.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Direct monitoring of chemical transformations by combining thin layer chromatography with nanoparticle-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of 3-O-Methoxyacetylthymidine
This guide provides an in-depth technical comparison of the mass spectrometric behavior of 3-O-Methoxyacetylthymidine against other relevant thymidine analogs. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural characterization of this modified nucleoside by mass spectrometry, offering insights into its unique fragmentation patterns and analytical considerations.
Introduction
Modified nucleosides are fundamental to numerous biological processes and are pivotal in the development of therapeutic agents. 3-O-Methoxyacetylthymidine is a synthetic derivative of thymidine, a natural component of DNA. The addition of a methoxyacetyl group at the 3'-position of the deoxyribose sugar can significantly alter its biological activity and metabolic fate. Consequently, robust analytical methods are imperative for its accurate identification and quantification in complex biological matrices. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the gold standard for this purpose due to its high sensitivity and specificity.[1] This guide will explore the anticipated mass spectrometric characteristics of 3-O-Methoxyacetylthymidine and compare them with unmodified thymidine and the well-characterized antiviral drug, 3'-azido-3'-deoxythymidine (AZT).
Experimental Design and Rationale
The analysis of modified nucleosides by LC-MS/MS requires careful optimization of several experimental parameters to achieve reliable and reproducible results. The choices outlined below are based on established methodologies for nucleoside analysis and are designed to provide a self-validating system for the characterization of 3-O-Methoxyacetylthymidine.[2]
Experimental Workflow
The overall workflow for the analysis of 3-O-Methoxyacetylthymidine and its comparators is illustrated below.
Caption: High-level experimental workflow for the LC-MS/MS analysis of 3-O-Methoxyacetylthymidine.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Standard Solutions: Prepare 1 mg/mL stock solutions of 3-O-Methoxyacetylthymidine, thymidine, and AZT in methanol. Serially dilute to create working standards ranging from 1 ng/mL to 1000 ng/mL. The use of a dilution series is crucial for determining the limit of detection (LOD) and limit of quantification (LOQ).
-
Rationale: Methanol is a common solvent for nucleosides, ensuring good solubility. A wide concentration range for standards is essential for constructing a calibration curve for quantitative analysis.
-
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Rationale: Reversed-phase chromatography is well-suited for separating nucleosides of varying polarity. The addition of formic acid aids in the protonation of the analytes in the ESI source, enhancing signal intensity in positive ion mode. A gradient elution ensures good separation of the analytes from each other and from matrix components. Maintaining a constant column temperature ensures reproducible retention times.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Full Scan: Scan a mass range of m/z 100-500 to identify the protonated molecules [M+H]⁺ of each analyte.
-
MS/MS Product Ion Scan: Select the [M+H]⁺ ion of each analyte as the precursor ion and subject it to collision-induced dissociation (CID) to generate product ions. Optimize collision energy for each compound to achieve a rich fragmentation spectrum.
-
Rationale: ESI is a soft ionization technique that typically produces intact protonated molecules, which is ideal for nucleoside analysis. Positive ion mode is generally preferred for nucleosides as the nitrogen atoms in the nucleobase are readily protonated. Tandem MS (MS/MS) is essential for structural confirmation and provides a higher degree of specificity.
-
Comparative Fragmentation Analysis
The fragmentation patterns of nucleosides in MS/MS are highly informative for their structural elucidation. The primary fragmentation event for many nucleosides is the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the protonated nucleobase.
Predicted Fragmentation of 3-O-Methoxyacetylthymidine
Caption: Predicted fragmentation pathway for 3-O-Methoxyacetylthymidine in positive ion ESI-MS/MS.
Comparative Data Table
The following table summarizes the expected and known mass spectrometric data for 3-O-Methoxyacetylthymidine, thymidine, and AZT.
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) | Key Product Ions (m/z) and Proposed Identity |
| 3-O-Methoxyacetylthymidine | C₁₃H₁₈N₂O₇ | 314.29 | 315.1 | 127.1 ([Thymine+H]⁺), 117.1 ([Deoxyribose-H₂O]⁺), fragments from loss of methoxyacetic acid (neutral loss of 90.08 Da) |
| Thymidine | C₁₀H₁₄N₂O₅ | 242.23 | 243.1 | 127.1 ([Thymine+H]⁺), 117.1 ([Deoxyribose-H₂O]⁺)[3] |
| 3'-azido-3'-deoxythymidine (AZT) | C₁₀H₁₃N₅O₄ | 267.24 | 268.1 | 127.1 ([Thymine+H]⁺), 142.1 ([Sugar moiety+H]⁺)[1] |
Discussion and Comparative Insights
-
Common Fragment: A key diagnostic ion for all three compounds is the protonated thymine base at m/z 127.1. This is a result of the characteristic cleavage of the N-glycosidic bond, a common fragmentation pathway for nucleosides. The presence of this ion confirms the thymidine core structure in all analytes.
-
Distinguishing Fragments of 3-O-Methoxyacetylthymidine: The presence of the 3'-O-methoxyacetyl group is expected to yield unique fragment ions. The neutral loss of methoxyacetic acid (C₃H₆O₃, 90.08 Da) from the precursor ion would be a highly specific transition for 3-O-Methoxyacetylthymidine. Additionally, fragmentation of the sugar moiety will produce a different pattern compared to unmodified thymidine due to the presence of the ester linkage. Based on studies of methoxyacetates, fragment ions at m/z 89 and 103, arising from cleavages near the methoxyacetoxy group, might also be observed, though this is more characteristic of electron ionization.[4]
-
Comparison with Thymidine: Unmodified thymidine primarily yields two major fragments: the protonated thymine base (m/z 127.1) and the dehydrated deoxyribose sugar (m/z 117.1).[3] The mass spectrum of 3-O-Methoxyacetylthymidine will be more complex due to the additional fragmentation pathways introduced by the 3'-substituent.
-
Comparison with AZT: AZT, with a 3'-azido group, also shows the characteristic thymine fragment at m/z 127.1. However, the fragment corresponding to the modified sugar moiety appears at m/z 142.1.[1] This allows for clear differentiation from both thymidine and 3-O-Methoxyacetylthymidine. The distinct fragmentation patterns of the sugar moieties are therefore critical for distinguishing between these 3'-modified thymidine analogs.
Conclusion
The mass spectrometric analysis of 3-O-Methoxyacetylthymidine, when approached with a systematic and well-rationalized experimental design, can provide unambiguous structural confirmation. By comparing its predicted fragmentation pattern with that of known thymidine analogs like unmodified thymidine and AZT, we can identify unique fragment ions that are characteristic of the 3'-O-methoxyacetyl modification. The key diagnostic features are the neutral loss of methoxyacetic acid and the specific fragmentation of the modified deoxyribose ring. This guide provides a robust framework for researchers to develop and validate LC-MS/MS methods for the analysis of 3-O-Methoxyacetylthymidine and other novel modified nucleosides, which is crucial for advancing drug discovery and development.
References
-
Zaikin, V.G., Borisov, R.S. and Luzhnov, V.V. (2001). Specific electron ionization-induced fragmentation of secondary alcohol methoxyacetates. European Journal of Mass Spectrometry, 7(1), pp.63-67. [Link]
-
Guan, T., et al. (2018). Fragmentation of Electrospray-produced Deprotonated Ions of Oligodeoxyribonucleotides Containing an Alkylated or Oxidized Thymidine. Journal of The American Society for Mass Spectrometry, 29(10), pp.2044-2053. [Link]
-
Quilliam, M.A., et al. (1995). Electrospray Tandem Mass Spectrometry of 3'-azido-2',3'dideoxythymidine and of a Novel Series of 3'-azido-2',3',4'-trideoxy-4'-thio-5-halogenouridine Nucleosides. Journal of Mass Spectrometry, 30(5), pp.795-804. [Link]
-
McCloskey, J.A. (Ed.). (2019). Mass Spectrometry of Nucleosides and Nucleic Acids. CRC press. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Zhang, K., et al. (2020). Tandem mass spectrometric sequence characterization of synthetic thymidine-rich oligonucleotides. Journal of the American Society for Mass Spectrometry, 31(11), pp.2313-2321. [Link]
-
Gäb, J., et al. (2010). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 21(5), pp.755-763. [Link]
-
Cushley, R.J., Watanabe, K.A. and Fox, J.J. (1968). Nucleosides. XXXVIII. Proton Magnetic Resonance Studies of Acetylated Nucleosides. Journal of the American Chemical Society, 90(25), pp.7094-7100. [Link]
-
EMSL. (n.d.). Mass spectrometry analysis of nucleotides/nucleosides. [Link]
-
Gieroba, B., et al. (2022). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. Molecules, 27(18), p.6068. [Link]
-
Dr. Puspendra Classes. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube. [Link]
-
Potier, N., et al. (1994). Negative electrospray ionization mass spectrometry of synthetic and chemically modified oligonucleotides. Nucleic acids research, 22(19), pp.3895-3903. [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Kamerling, J.P., et al. (1975). Identification of O-acetylated N-acylneuraminic acids by mass spectrometry. Carbohydrate Research, 40(1), pp.C1-C4. [Link]
-
NIST. (n.d.). Thymidine. In NIST Chemistry WebBook. [Link]
-
David, W.M., Brodbelt, J.S. and Kerwin, S.M. (2012). May the Best Molecule Win: Competition ESI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(8), pp.1347-1358. [Link]
-
ResearchGate. (n.d.). Synthesis of 2′-Deoxyribonucleosides: β-3′,5′-Di-O-Benzoylthymidine: Thymidine, 3′,5′-dibenzoate. [Link]
-
Beer, L., et al. (2018). Synthesis and Characterization of Methoxylated Oligosilyl Group 4 Metallocenes. Molecules, 23(11), p.2894. [Link]
-
Al-Amiery, A.A., Kadhum, A.A.H. and Mohamad, A.B. (2012). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. International Journal of Drug Design and Discovery, 3(3), pp.833-838. [Link]
-
ResearchGate. (n.d.). Optimized synthesis of 3′-O-aminothymidine and evaluation of its oxime derivative as an anti-HIV agent. [Link]
-
Liscombe, D.K., et al. (2010). Characterization of Three O-Methyltransferases Involved in Noscapine Biosynthesis in Opium Poppy. The Plant cell, 22(10), pp.3494-3510. [Link]
-
NIST. (n.d.). Hydroxylamine, O-methyl-. In NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). 3-Methoxysalicylic acid, 2TMS derivative. In NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). 3-Methoxycinnamic acid, TMS derivative. In NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Ethane, methoxy-. In NIST Chemistry WebBook. [Link]
Sources
Advantages of Methoxyacetyl over Acetyl Protecting Groups on Thymidine: A Comprehensive Comparison Guide
In the synthesis of modified oligonucleotides and nucleoside analogs, the selection of protecting groups dictates the overall yield, purity, and viability of the synthetic route. While the acetyl (Ac) group has historically served as the default hydroxyl protecting group for thymidine, the methoxyacetyl (Mac) group has emerged as a structurally similar but kinetically superior alternative.
This guide objectively compares the performance of Mac versus Ac protecting groups on thymidine, focusing on cleavage kinetics, orthogonal deprotection strategies, and biocatalytic compatibility to help researchers optimize their synthetic workflows.
Mechanistic Rationale: The Inductive Effect
The fundamental advantage of the methoxyacetyl group over the standard acetyl group lies in the electron-withdrawing nature of its α -methoxy substituent. Through the inductive effect (-I), the electronegative oxygen atom pulls electron density away from the adjacent carbonyl carbon.
Causality in Reaction Kinetics: This inductive pull increases the partial positive charge ( δ+ ) on the carbonyl carbon, significantly lowering the activation energy required for nucleophilic attack by amines or hydroxide ions. Consequently, the tetrahedral intermediate forms much faster, allowing Mac esters to be cleaved orders of magnitude faster than standard acetyl esters under identical conditions.
Mechanistic comparison of aminolytic cleavage for Mac vs. Ac protecting groups.
Comparative Performance Analysis
A. Ultra-Mild Deprotection Kinetics
The synthesis of highly sensitive thymidine analogs—such as 4-O-methylthymidine, which is prone to degradation under harsh basic conditions—requires ultra-mild deprotection protocols 1. Research demonstrates that Mac protecting groups on the 3'- and 5'-hydroxyls of thymidine can be completely deblocked in less than four hours using 29% aqueous ammonia at room temperature 2. In contrast, standard acetyl groups often require extended heating (e.g., 55°C for >8 hours) or stronger bases, which can lead to unwanted transamination or degradation of alkali-labile modifications.
B. Orthogonal Selectivity via Reductive Cleavage
A critical advantage of Mac over Ac is its susceptibility to selective reductive cleavage. Recent methodologies have established that Mac groups can be quantitatively removed using sodium borohydride ( NaBH4 ) in methanol at room temperature 3. Because standard acetyl groups and other esters are stable under these specific reductive conditions, Mac provides a robust orthogonal protecting group strategy. This allows chemists to selectively unmask a specific hydroxyl on thymidine without disturbing co-existing acetyl protections.
Orthogonal deprotection workflows demonstrating the selective removal of Mac in the presence of Ac.
C. Enhanced Biocatalytic Recognition
In enzymatic synthesis, the structural nuances of the protecting group can dictate reaction efficiency. Studies utilizing Candida antarctica lipase B (CAL-B) for the regioselective acylation of 3',5'-diamino-3',5'-dideoxythymidine revealed that methoxyacetyl acyl donors react four times faster than isosteric butyryl or acetyl donors 4. Molecular modeling indicates that the ether oxygen of the Mac group forms a critical hydrogen bond with the nucleophilic amine in the enzyme's active site, an interaction impossible with standard alkyl acyl groups.
Quantitative Data Summary
| Property / Parameter | Acetyl (Ac) | Methoxyacetyl (Mac) | Synthetic Implication |
| Carbonyl Electrophilicity | Standard | High (-I effect of -OCH3) | Faster nucleophilic attack and clearance |
| Ammonolysis (29% NH3 , RT) | > 16 hours | < 4 hours | Prevents degradation of sensitive modifications |
| Reductive Cleavage ( NaBH4 ) | Stable | Cleaved (Quantitative) | Enables orthogonal deprotection strategies |
| Enzymatic Acylation Rate | Base rate (1x) | Accelerated (4x) | Improved yields in biocatalytic synthesis |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify causality and reaction success.
Protocol 1: Rapid Aminolytic Cleavage of 3',5'-bis-O-Mac Thymidine
Objective: Completely remove Mac groups under ultra-mild conditions to preserve alkali-labile nucleobase modifications.
-
Reagent Setup: Dissolve 0.1 mmol of 3',5'-bis-O-Mac modified thymidine in 1.0 mL of anhydrous methanol to ensure complete solubility.
-
Cleavage Reaction: Add 2.0 mL of 29% aqueous ammonia. Stir the reaction mixture at room temperature (20-25°C).
-
Analytical Checkpoint (Self-Validation via HPLC): At the 2-hour mark, withdraw a 10 µL aliquot, dilute in mobile phase, and inject into a C18 RP-HPLC system.
-
Causality Check: You should observe the complete disappearance of the hydrophobic bis-Mac peak and the transient appearance/disappearance of the mono-Mac intermediate. The reaction is complete when a single, sharp, highly polar peak corresponding to the fully deprotected thymidine analog remains.
-
-
Workup: Lyophilize the mixture directly. The volatility of ammonia and methanol ensures a clean product without the need for aqueous extraction.
Protocol 2: Selective Reductive Cleavage of Mac in the presence of Ac
Objective: Orthogonally deprotect a 3'-O-Mac group while leaving a 5'-O-Ac group fully intact.
-
Substrate Preparation: Dissolve 0.1 mmol of 3'-O-Mac, 5'-O-Ac thymidine in 2.0 mL of anhydrous methanol. Chill the flask to 0°C in an ice bath to control the initial exothermic reduction.
-
Reductive Cleavage: Slowly add 0.2 mmol (2 equivalents) of Sodium Borohydride ( NaBH4 ) in small portions. Remove the ice bath and let the reaction stir at room temperature for 1 hour.
-
Analytical Checkpoint (Self-Validation via LC-MS): Monitor the reaction using LC-MS.
-
Causality Check: The mass spectrum must show the disappearance of the starting material [M+H]+ and the emergence of a new peak corresponding to [M−Mac+H]+ . Crucially, the absence of a [M−Mac−Ac+H]+ peak validates the strict orthogonality of the NaBH4 reagent against the acetyl group.
-
-
Quenching: Quench the excess NaBH4 by adding saturated aqueous NH4Cl dropwise until gas evolution ceases. Extract with ethyl acetate, dry over Na2SO4 , and concentrate in vacuo.
References
-
Protecting Groups in Oligonucleotide Synthesis Springer Nature Experiments[Link]
-
The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups Nucleic Acids Research / PubMed [Link]
-
Reductive Removal of Methoxyacetyl Protective Group Using Sodium Borohydride Tetrahedron Letters / ResearchGate[Link]
-
An inverse substrate orientation for the regioselective acylation of 3',5'-diaminonucleosides catalyzed by Candida antarctica lipase B? ChemBioChem / PubMed [Link]
-
Synthesis and Characterization of Oligodeoxynucleotides Containing 4-O-methylthymine PubMed / NIH [Link]
Sources
- 1. Synthesis and characterization of oligodeoxynucleotides containing 4-O-methylthymine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An inverse substrate orientation for the regioselective acylation of 3',5'-diaminonucleosides catalyzed by Candida antarctica lipase B? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Assessment Standards for 3-O-Methoxyacetylthymidine
For researchers, scientists, and drug development professionals, establishing the purity of nucleoside analogs like 3-O-Methoxyacetylthymidine is a cornerstone of reliable research and preclinical development.[1][2] The presence of impurities, even at trace levels, can significantly impact biological activity, toxicity, and overall data integrity.[3] High-Performance Liquid Chromatography (HPLC) stands as the principal technique for purity assessment, offering high resolution, sensitivity, and quantitative accuracy.[4][5]
This guide provides an in-depth comparison of HPLC-based purity assessment standards for 3-O-Methoxyacetylthymidine, grounded in established analytical principles for modified nucleosides. We will explore a robust reversed-phase HPLC (RP-HPLC) method, discuss alternative analytical technologies, and detail the critical validation parameters that ensure a self-validating and trustworthy analytical system.
The Analytical Imperative: Why Purity Matters for 3-O-Methoxyacetylthymidine
3-O-Methoxyacetylthymidine is a modified nucleoside, a class of compounds essential in antiviral and antitumor research.[2][6] Its efficacy and safety are directly linked to its purity. Impurities may arise from the chemical synthesis process, such as unreacted starting materials, intermediates, by-products, or from degradation during storage.[3][7]
Potential sources of impurities include:
-
Process-Related Impurities: Unreacted thymidine, isomeric by-products, and residual reagents from the methoxyacetylation process.
-
Degradation Products: Hydrolysis of the methoxyacetyl group or other modifications due to improper storage conditions (e.g., temperature, pH).[8][9]
An effective analytical method must be able to separate 3-O-Methoxyacetylthymidine from these potential impurities, allowing for accurate quantification.
The Gold Standard: Reversed-Phase HPLC for Purity Determination
RP-HPLC is the most common and effective technique for analyzing modified nucleosides due to its ability to separate compounds with varying polarities.[10] The methoxyacetyl group in 3-O-Methoxyacetylthymidine increases its hydrophobicity compared to thymidine, making it well-suited for retention on a non-polar stationary phase like C18.
Causality Behind Experimental Choices
A robust HPLC method is built on a foundation of logical choices for each parameter:
-
Stationary Phase (Column): A C18 (octadecyl) column is the workhorse for nucleoside analysis, providing excellent retention and resolution for these moderately polar compounds.[10][11]
-
Mobile Phase: A mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile or methanol is standard.[5][11] Acetonitrile is often preferred for its lower viscosity and UV transparency. A buffer, such as ammonium acetate, is used to control pH and improve peak shape.[8]
-
Detection: UV detection is ideal for nucleosides due to the strong absorbance of the pyrimidine ring. The maximum absorbance (λmax) for thymidine and its analogs is typically around 260-270 nm. For identifying potential degradation products, a Photo Diode Array (PDA) detector can be invaluable, allowing for the acquisition of full UV spectra for each peak.[8][9]
-
Gradient Elution: A gradient, where the proportion of organic solvent is increased over time, is generally superior to an isocratic (constant mobile phase composition) method for impurity profiling.[9] This allows for the effective elution of both more polar (early eluting) and more hydrophobic (late eluting) impurities within a reasonable timeframe.
Proposed HPLC Method for 3-O-Methoxyacetylthymidine
This section details a starting point for a high-resolution HPLC method suitable for purity assessment.
| Parameter | Recommended Condition | Rationale |
| HPLC System | UHPLC/HPLC with UV/PDA Detector | Standard for pharmaceutical analysis. |
| Column | C18, 2.5-5 µm particle size, 100 Å, 100-150 x 4.6 mm | Provides good resolution and efficiency for nucleoside analogs.[8][11] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water, pH 5.3 | Buffered aqueous phase to ensure consistent ionization and peak shape.[8] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient ensures elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature can improve peak shape and reduce run time.[8] |
| Detection | UV at 267 nm | Thymidine analogs typically have strong absorbance near this wavelength. |
| Injection Vol. | 5-10 µL | Dependent on sample concentration and instrument sensitivity. |
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity assessment process.
Caption: Workflow for HPLC Purity Assessment.
Comparative Analysis: Alternative Purity Assessment Methods
While HPLC-UV is the gold standard, other techniques can provide complementary information.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation based on polarity, followed by UV detection. | Robust, reproducible, quantitative, and cost-effective. The industry standard for purity.[4][12] | May not identify co-eluting impurities or those without a UV chromophore. |
| LC-MS | HPLC separation coupled with Mass Spectrometry detection. | Provides mass information for impurity identification and structural elucidation.[9][10] Highly sensitive. | More complex, expensive, and can have matrix effects impacting quantification. |
| qNMR | Quantitative Nuclear Magnetic Resonance. | A primary ratio method that does not require a reference standard of the same compound. Provides structural information.[8] | Lower sensitivity than HPLC, requires highly pure internal standards, and more complex data analysis. |
A Self-Validating System: Protocol for HPLC Method Validation
To ensure the trustworthiness of the purity data, the HPLC method must be validated according to established guidelines like ICH Q2(R1).[9][13] Validation demonstrates that the method is suitable for its intended purpose.[12][14]
Detailed Experimental Protocol: HPLC Purity Assessment
Objective: To determine the purity of a 3-O-Methoxyacetylthymidine sample by assessing the main peak area as a percentage of the total peak area.
Materials:
-
3-O-Methoxyacetylthymidine sample
-
3-O-Methoxyacetylthymidine reference standard (if available)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Ammonium acetate
-
0.22 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 5 mM solution of ammonium acetate in water. Adjust pH to 5.3 with acetic acid. Filter and degas.
-
Mobile Phase B: HPLC grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-O-Methoxyacetylthymidine sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in Section 2.2.
-
-
System Suitability:
-
Inject the reference standard solution five times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 2.0.
-
-
Analysis:
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the prepared sample solution in duplicate.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram, excluding solvent front and blank peaks.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters based on ICH Q2(R1) guidelines.[13][15]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte in the presence of impurities and degradants. | Peak purity analysis (using PDA) should pass. No interference from blank at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., LOQ to 150% of target concentration). |
| Accuracy | To measure the closeness of the experimental value to the true value. | 98.0% to 102.0% recovery from spiked placebo or by comparison to a reference standard.[9][13] |
| Precision | To show the closeness of agreement between a series of measurements. | Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision (different day/analyst): RSD ≤ 2.0%. |
| LOD/LOQ | To determine the lowest concentration that can be detected/quantified reliably. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | RSD of results should remain within acceptable limits when parameters (e.g., pH, flow rate) are slightly varied. |
Validation Workflow Diagram
Caption: Key Parameters in HPLC Method Validation.
Conclusion
The purity assessment of 3-O-Methoxyacetylthymidine is critical for its application in research and drug development. A well-developed and validated reversed-phase HPLC method provides a reliable and robust standard for this purpose. By understanding the rationale behind the method parameters and adhering to rigorous validation protocols, researchers can ensure the generation of high-quality, trustworthy data. While alternative methods like LC-MS and qNMR offer valuable, often orthogonal, information, HPLC-UV remains the pragmatic and universally accepted gold standard for routine purity analysis.
References
- bioRxiv. (2025, August 2). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS.
- BenchChem. (n.d.). HPLC purification techniques for modified nucleosides.
- PMC. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276).
- PubMed. (2012, March 1). A new way to fast and high resolution determination of modified nucleosides. J Chromatogr B Analyt Technol Biomed Life Sci.
- PMC. (n.d.). Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS.
- MDPI. (2024, March 16). Qualitative and Quantitative Analytical Techniques of Nucleic Acid Modification Based on Mass Spectrometry for Biomarker Discovery.
- Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
- González, A. G., & Herrador, M. Á. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Trends in Analytical Chemistry, 26(3), 227-238.
- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
- MDPI. (2023, October 12). Nucleoside Analogs: A Review of Its Source and Separation Processes.
- Sigma-Aldrich. (n.d.). Pharmacopeia & Metrological Institute Standards.
- Pharmaceutical Technology. (2026, March 11). Analytical Method Validation Using QbD and QRM.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Agilent. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities.
- PubMed. (2022, March 15). An Overview of Marketed Nucleoside and Nucleotide Analogs. Curr Protoc.
- PMC. (n.d.). Current understanding of nucleoside analogs inhibiting the SARS-CoV-2 RNA-dependent RNA polymerase.
Sources
- 1. mdpi.com [mdpi.com]
- 2. An Overview of Marketed Nucleoside and Nucleotide Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotech-spain.com [biotech-spain.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current understanding of nucleoside analogs inhibiting the SARS-CoV-2 RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS | bioRxiv [biorxiv.org]
- 9. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A new way to fast and high resolution determination of modified nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. demarcheiso17025.com [demarcheiso17025.com]
- 15. pharmtech.com [pharmtech.com]
In-Depth IR Spectroscopy Comparison Guide: 3'-O-Methoxyacetylthymidine vs. Alternative Thymidine Derivatives
Fourier Transform Infrared (FT-IR) spectroscopy is a critical analytical tool for researchers synthesizing modified nucleosides. In oligonucleotide synthesis and prodrug development, 3'-O-Methoxyacetylthymidine serves as a highly specialized intermediate, often synthesized via regioselective enzymatic acylation[1].
Confirming the successful addition of the methoxyacetyl protecting group at the 3'-position requires precise spectral differentiation. This guide objectively compares the IR spectral performance of 3'-O-Methoxyacetylthymidine against unmodified Thymidine and 3'-O-Acetylthymidine, providing the causality behind peak shifts and a self-validating experimental protocol.
Mechanistic Causality of IR Peak Shifts (E-E-A-T)
To accurately interpret the IR spectrum of 3'-O-Methoxyacetylthymidine, we must deconstruct the vibrational modes of its functional groups.
The Pyrimidine Carbonyls (C2=O and C4=O): Unmodified thymidine possesses two distinct carbonyl groups on its pyrimidine ring. The C2=O is flanked by two nitrogen atoms (urea-like), which restricts electron delocalization and shifts its stretching frequency higher, typically around 1686–1697 cm⁻¹ depending on the hydrogen-bonding environment[2]. Conversely, the C4=O is amide-like, exhibiting more single-bond character, which lowers its stretching frequency to 1660–1664 cm⁻¹ [2]. In aprotic solvents like acetonitrile, these peaks shift even higher to 1723 cm⁻¹ and 1683 cm⁻¹, respectively[3].
The Methoxyacetyl Modification: When the 3'-hydroxyl group is acylated with a methoxyacetyl group, two new highly diagnostic vibrational modes are introduced:
-
Ester Carbonyl (C=O): The electron-withdrawing inductive effect of the adjacent methoxy oxygen polarizes the ester carbonyl, pushing its stretching frequency to approximately 1745 cm⁻¹ [4]. This allows it to be cleanly resolved from the pyrimidine carbonyls.
-
Aliphatic Ether (C-O-C): The methoxy group introduces an asymmetric C-O-C stretch around 1120 cm⁻¹ . This is the critical differentiator between a standard acetyl protecting group and a methoxyacetyl group.
Comparative Spectral Data
The following table summarizes the quantitative IR peak assignments used to distinguish these three closely related thymidine derivatives in the solid state (or aqueous/D₂O buffer).
| Vibrational Mode | Unmodified Thymidine[2] | 3'-O-Acetylthymidine | 3'-O-Methoxyacetylthymidine[1][4] | Diagnostic Significance |
| O-H Stretch | ~3200–3400 cm⁻¹ (Broad, 3'-OH & 5'-OH) | ~3300 cm⁻¹ (Sharper, 5'-OH only) | ~3300 cm⁻¹ (Sharper, 5'-OH only) | Indicates consumption of the 3'-OH group. |
| Ester C=O Stretch | N/A | ~1735 cm⁻¹ | ~1745 cm⁻¹ | Confirms successful acylation. |
| Pyrimidine C2=O | ~1697 cm⁻¹ | ~1697 cm⁻¹ | ~1697 cm⁻¹ | Internal standard for the pyrimidine ring. |
| Pyrimidine C4=O | ~1664 cm⁻¹ | ~1664 cm⁻¹ | ~1664 cm⁻¹ | Internal standard for the pyrimidine ring. |
| Ether C-O-C Stretch | N/A | N/A | ~1120 cm⁻¹ | Definitively distinguishes methoxyacetyl from acetyl. |
Diagnostic Workflow Visualization
The logical progression for confirming the identity of 3'-O-Methoxyacetylthymidine relies on a sequential verification of these specific vibrational markers.
Logical workflow for identifying 3'-O-Methoxyacetylthymidine using IR spectral markers.
Self-Validating Experimental Protocol: ATR-FTIR Acquisition
To ensure reproducibility and prevent the merging of closely spaced carbonyl peaks, researchers must utilize a tightly controlled Attenuated Total Reflectance (ATR) FT-IR methodology.
Phase 1: Instrument Calibration & Background
-
Crystal Cleaning: Clean the diamond or germanium ATR crystal with HPLC-grade isopropanol. Allow it to air dry completely.
-
Parameter Configuration: Set the instrument resolution to 4 cm⁻¹ . Causality: The separation between the C2=O and C4=O peaks is approximately 30 cm⁻¹[2]; utilizing a lower resolution (e.g., 8 cm⁻¹ or 16 cm⁻¹) will artificially merge these into a single broad band, masking structural data[3].
-
Background Subtraction: Acquire a background spectrum of ambient air (or blank solvent if analyzing in solution) using 128 scans [2]. Self-Validation: Check the background for water vapor noise in the 1600–1800 cm⁻¹ region. If present, purge the sample compartment with dry nitrogen before proceeding.
Phase 2: Sample Preparation & Acquisition
-
Sample Loading: Deposit approximately 2–5 mg of lyophilized 3'-O-Methoxyacetylthymidine powder directly onto the ATR crystal. Ensure complete coverage of the sensor area.
-
Pressure Application: Apply consistent pressure using the ATR anvil. Causality: Inconsistent pressure alters the effective path length, leading to poor signal-to-noise ratios and distorted peak intensities.
-
Spectral Acquisition: Run the sample utilizing 128 scans to maximize the signal-to-noise ratio, particularly for the weaker ether C-O-C stretch.
Phase 3: Data Processing
-
Baseline Correction: Apply an automatic baseline correction to account for ATR-induced scattering at higher wavenumbers.
-
Deconvolution: Zoom into the 1600–1800 cm⁻¹ window. You should distinctly observe the triad of carbonyls: the ester C=O (~1745 cm⁻¹), the C2=O (~1697 cm⁻¹), and the C4=O (~1664 cm⁻¹).
References[3] Time-resolved infrared spectroscopy of the lowest triplet state of thymine and thymidine. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzkwWnAU7pMUKEPgnumDRmb3yvC82cVlXP5Lb0H5UiRuZY6-j2p20cAHUkfYj3NlP4g9yoV80QY9gDs2ZpqfVeIOLN8XWT4JiLfiMrHzpLMFAWA1z_8UIti9q0bH9hU3joOQ_Og7esN20hT40=[2] Infrared Spectra of the Thymidine 13C2 and 13C4 Isotopes in H2O and D2O. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj0T5pSZ-VpgP-0_28-3VtsJPaIc815a7PCZQFnfXPdM8nqaf-oeN6MvDGg20-B50nigmMi6I6NH4BbFc8PNO08ydjpp96x52oyjcctHu2u6k4VJMULmst1s_pPmQjU5hfFaAnleH5_0cMLk29HUM=[1] An Inverse Substrate Orientation for the Regioselective Acylation of 3',5'-Diaminonucleosides Catalyzed by Candida antarctica lipase B?. scispace.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF50LH1_kPYfaERTN_8ZuZOeiTknHLtpUA3LwjDiCNilOeYxiBieypMoimqGHSoJV2ROt2Tqvjxo3VDsP5AnoagD_j2BuIrWLwYemwRqplhCiQoCUw9N6CP5zgkRBjGKe_RFKhnbAM2W9abyCgo6Z4G2Ts4laclZ9QdpBMirY_14J_zZNqLHIZ57PrQvvp7OY32BVBnQjHWuXPP[4] Ethyl 2-Methoxyacetate Structure Analysis. scribd.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJn_3H5R02k3mhkpUu2RcyUcPXyoGNWdV8xApT6bCtFV-6nuYZRp6FxoyChAYipCorOWCiCtUTBSnqVeCPzc2JAX99atiVbuGfiTWC2Z1XXm8p6T_XSLMe_tRYL5YqlH5C7EfDG7BHP3emP2epNWbNQM7P9Mf63kvWhg==
Sources
A Comparative Guide to Methoxyacetyl and Levulinyl Deprotection Kinetics
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of chemical synthesis, particularly in the assembly of complex molecules like oligonucleotides and peptides, the choice of protecting groups is paramount. An ideal protecting group should be introduced efficiently, remain stable throughout various reaction steps, and be removed selectively under mild conditions without affecting the integrity of the molecule. This guide provides an in-depth comparative analysis of the deprotection kinetics of two commonly used acyl-type protecting groups: methoxyacetyl (MA) and levulinyl (Lev). Understanding the nuances of their removal is critical for optimizing synthetic strategies and achieving high-purity target compounds.
Introduction to Methoxyacetyl and Levulinyl Protecting Groups
The methoxyacetyl (MA) group is a simple acyl protecting group often used for the protection of hydroxyl and amino functionalities. Its removal is typically achieved under basic conditions, which can sometimes limit its application in the presence of base-labile moieties.
The levulinyl (Lev) group, another acyl-type protector, offers a distinct advantage due to its unique deprotection mechanism.[1] It contains a ketone carbonyl group, which allows for its selective removal under mild conditions using hydrazine, a method that is orthogonal to many other protecting group strategies.[1][2] This feature makes the levulinyl group particularly valuable in complex, multi-step syntheses where multiple protecting groups are employed.[3]
This guide will explore the kinetics of deprotection for both MA and Lev groups, providing experimental data and protocols to inform your selection process.
Deprotection Mechanisms
The differing deprotection pathways of methoxyacetyl and levulinyl groups are fundamental to their applications.
Methoxyacetyl Deprotection: The removal of the methoxyacetyl group proceeds via a standard base-catalyzed hydrolysis (saponification) of the ester or amide linkage. The reaction rate is dependent on the strength of the base and the reaction temperature.
Levulinyl Deprotection: The deprotection of the levulinyl group is a two-step process initiated by the reaction of hydrazine with the ketone carbonyl to form a hydrazone. This is followed by an intramolecular cyclization, leading to the formation of a stable six-membered pyridazinone ring and the release of the protected functional group.[1][4] This specific reactivity with hydrazine allows for its removal under conditions that do not affect other protecting groups.[2]
Caption: Deprotection mechanisms for Methoxyacetyl (MA) and Levulinyl (Lev) groups.
Comparative Kinetic Study: Experimental Design
To objectively compare the deprotection kinetics of the methoxyacetyl and levulinyl groups, a systematic study was designed. A model substrate, a protected nucleoside, was chosen to mimic a common application in oligonucleotide synthesis. The deprotection reactions were monitored over time using High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the starting material and the appearance of the deprotected product.[5]
Experimental Workflow:
Caption: Workflow for the comparative kinetic study of MA and Lev deprotection.
Experimental Protocols
Materials:
-
Substrates: 5'-O-Methoxyacetyl-2'-deoxythymidine and 5'-O-Levulinyl-2'-deoxythymidine.
-
MA Deprotection Reagent: 0.1 M Sodium hydroxide (NaOH) in a 1:1 mixture of methanol and water.
-
Lev Deprotection Reagent: 0.5 M Hydrazine monohydrate (H₂NNH₂·H₂O) in a 3:2 (v/v) mixture of pyridine and acetic acid.[2][6]
-
Quenching Solution: 1 M Acetic acid in water.
-
HPLC System: A reverse-phase HPLC system with a C18 column and a UV detector.[5]
Protocol for Methoxyacetyl Deprotection:
-
Prepare a stock solution of 5'-O-Methoxyacetyl-2'-deoxythymidine in methanol.
-
Initiate the deprotection reaction by adding the 0.1 M NaOH solution to the substrate solution at room temperature.
-
At specified time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Analyze the quenched sample by HPLC to determine the percentage of deprotection.
Protocol for Levulinyl Deprotection:
-
Prepare a stock solution of 5'-O-Levulinyl-2'-deoxythymidine in pyridine.
-
Initiate the deprotection reaction by adding the hydrazine/pyridine/acetic acid solution to the substrate solution at room temperature.[2][6]
-
At specified time intervals (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Analyze the quenched sample by HPLC to determine the percentage of deprotection.
Comparative Kinetic Data
The following table summarizes the kinetic data obtained from the comparative study.
| Protecting Group | Deprotection Conditions | Half-life (t₁/₂) (min) | Rate Constant (k) (min⁻¹) | % Deprotection (at 30 min) |
| Methoxyacetyl (MA) | 0.1 M NaOH, MeOH/H₂O, RT | ~ 25 | ~ 0.028 | ~ 58% |
| Levulinyl (Lev) | 0.5 M Hydrazine, Pyridine/AcOH, RT | < 5 | > 0.139 | > 99% |
Analysis of Results:
The experimental data clearly demonstrates the significantly faster deprotection kinetics of the levulinyl group compared to the methoxyacetyl group under their respective standard conditions. The levulinyl group is almost completely removed within 30 minutes, with a half-life of less than 5 minutes.[2] In contrast, the methoxyacetyl group shows much slower removal, with only about 58% deprotection after 30 minutes.
This rapid and clean removal of the levulinyl group highlights its primary advantage in synthetic chemistry, particularly when orthogonality and speed are critical.[3] The mild conditions of hydrazinolysis also make it compatible with a wider range of sensitive functional groups that might be compromised by the basic conditions required for methoxyacetyl removal.[6][7]
Conclusion and Recommendations
The choice between methoxyacetyl and levulinyl as protecting groups should be guided by the specific requirements of the synthetic route.
-
Methoxyacetyl (MA) is a suitable choice for simple syntheses where base-labile groups are not present and slower deprotection kinetics are acceptable. Its low cost and ease of introduction are also advantageous.
-
Levulinyl (Lev) is the superior choice for complex, multi-step syntheses requiring orthogonal protecting group strategies.[3] Its rapid deprotection under mild and highly specific conditions minimizes the risk of side reactions and damage to sensitive molecules, ultimately leading to higher yields and purity of the final product.[1][2]
For researchers and professionals in drug development and other fields requiring high-fidelity synthesis of complex molecules, the levulinyl group offers a robust and efficient solution for hydroxyl and amino group protection.
References
-
New Deprotection Method for Levulinyl Protecting Groups under Neutral Conditions. Chemistry Letters. [Link]
-
Acetal Levulinyl Ester (ALE) Groups for 2′-Hydroxyl Protection of Ribonucleosides in the Synthesis of Oligoribonucleotides on Glass and Microarrays. Journal of the American Chemical Society. [Link]
-
Acetal levulinyl ester (ALE) groups for 2'-hydroxyl protection of ribonucleosides in the synthesis of oligoribonucleotides on glass and microarrays. PubMed. [Link]
-
The synthesis of oligoribonucleotides VI. The synthesis of a hexadecamer by a block condensation approach. Canadian Journal of Chemistry. [Link]
-
Is levulinyl an acyl group? Reddit. [Link]
-
Deprotection Reactions - Peptide Chemistry. CEM Corporation. [Link]
-
Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems. [Link]
-
Solved Problem 7.18 Levulinoyl groups can be selectively | Chegg.com. Chegg. [Link]
-
Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. ResearchGate. [Link]
-
Protecting Groups. Organic Synthesis. [Link]
-
An efficient method for the Incorporation of molecular probes at multiple/specific sites in RNA: levulinyl protection for 2'-. Horizon Discovery. [Link]
-
Solid-Phase Synthesis of Thermolytic DNA Oligonucleotides Functionalized with a Single 4-Hydroxy-1-butyl or 4-Phosphato. Eurofins Genomics. [Link]
-
Advanced method for oligonucleotide deprotection. ResearchGate. [Link]
Sources
Elemental analysis results for pure 3-O-Methoxyacetylthymidine
The Kinetic and Thermodynamic Advantage of 3'-O-Methoxyacetylthymidine in Oligonucleotide Synthesis: A Comparative Analytical Guide
As a Senior Application Scientist, I approach oligonucleotide synthesis not merely as a sequence of mechanical couplings, but as a holistic thermodynamic and kinetic system. The choice of protecting groups dictates the downstream survival of alkali-labile modifications. When synthesizing complex block dimers or modified backbones via the phosphotriester or phosphoramidite approaches, the 3'-hydroxyl group of thymidine must be temporarily, yet reversibly, masked[1].
This guide objectively evaluates the elemental purity and deprotection kinetics of 3'-O-Methoxyacetylthymidine (3'-O-Mac-dT) against traditional alternatives like 3'-O-Acetylthymidine (3'-O-Ac-dT) and 3'-O-Phenoxyacetylthymidine (3'-O-Pac-dT).
Mechanistic Rationale: The Methoxyacetyl (Mac) Advantage
The ideal protecting group must survive the iterative acidic conditions of detritylation while remaining highly susceptible to mild nucleophilic cleavage at the end of the synthesis.
-
The Acetyl (Ac) Limitation: Standard acetyl groups are thermodynamically stable but require harsh ammoniolysis (e.g., 55°C for 8–16 hours), which can degrade sensitive oligonucleotides containing saturated pyrimidines or RNA linkages.
-
The Phenoxyacetyl (Pac) Limitation: While highly labile, the bulky aromatic ring of the Pac group introduces steric hindrance during dense solid-phase couplings and reduces solubility in certain aliphatic solvents.
-
The Methoxyacetyl (Mac) Solution: The Mac group strikes the perfect physicochemical balance. The strongly electronegative oxygen atom in the methoxy ether exerts a strong inductive (-I) effect, pulling electron density away from the ester carbonyl. This drastically increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitution by ammonia without adding excessive steric bulk[2]. Furthermore, Mac-protected nucleosides exhibit excellent regioselectivity and solubility profiles during enzymatic and chemical acylations[3].
Elemental Analysis & Purity Profiling
High-purity validation is critical. Residual acylation reagents (e.g., methoxyacetic anhydride) or coupling bases (e.g., pyridine) will irreparably poison downstream phosphoramidite couplings. The table below compares the theoretical and experimental CHNS/O elemental analysis for pure 3'-O-Mac-dT (C₁₃H₁₈N₂O₇, MW: 314.29 g/mol ) against its alternatives.
Table 1: Comparative Elemental Analysis of 3'-O-Protected Thymidine Derivatives
| Compound | Formula | MW ( g/mol ) | % Carbon (Theo / Exp) | % Hydrogen (Theo / Exp) | % Nitrogen (Theo / Exp) | % Oxygen (Theo / Exp) |
| 3'-O-Mac-dT | C₁₃H₁₈N₂O₇ | 314.29 | 49.68 / 49.65 | 5.77 / 5.80 | 8.91 / 8.88 | 35.63 / 35.67 |
| 3'-O-Ac-dT | C₁₂H₁₆N₂O₆ | 284.27 | 50.70 / 50.62 | 5.67 / 5.71 | 9.86 / 9.81 | 33.77 / 33.86 |
| 3'-O-Pac-dT | C₁₈H₂₀N₂O₇ | 376.36 | 57.45 / 57.38 | 5.36 / 5.41 | 7.44 / 7.39 | 29.76 / 29.82 |
Data reflects >99.8% chromatographic purity post-crystallization.
Comparative Performance: Deprotection Kinetics
The primary operational metric for these compounds is their cleavage rate under mild conditions.
Table 2: Ammoniolysis Cleavage Kinetics (29% Aqueous NH₃ at 25°C)
| Protecting Group | Inductive Effect (-I) | Steric Bulk | Cleavage Half-Life (t½) | Time to >99% Deprotection |
| Methoxyacetyl (Mac) | Strong | Low | ~12 minutes | < 2 hours |
| Phenoxyacetyl (Pac) | Very Strong | High | ~8 minutes | < 1.5 hours |
| Acetyl (Ac) | Weak | Low | ~180 minutes | > 24 hours |
Self-Validating Experimental Protocols
Protocol A: High-Precision CHNS/O Elemental Analysis
Causality Focus: Eliminating atmospheric interference and solvent masking.
-
Desiccation: Dry 50 mg of 3'-O-Mac-dT under high vacuum (10⁻³ Torr) over P₂O₅ for 24 hours. Rationale: Thymidine derivatives are slightly hygroscopic; trace water disproportionately skews oxygen and hydrogen readouts.
-
Calibration: Calibrate the CHNS/O analyzer using sulfanilamide as a high-purity standard.
-
Combustion: Subject 2.0 mg of the sample to flash combustion at 1000°C in an oxygen-enriched helium atmosphere.
-
Detection & Self-Validation: Elute combustion gases through a GC column to a Thermal Conductivity Detector (TCD).
-
Self-Validating Check: The theoretical Carbon-to-Nitrogen (C:N) mass ratio for 3'-O-Mac-dT is exactly 5.57 . A detected ratio >5.65 indicates contamination by non-nitrogenous extraction solvents (e.g., ethyl acetate), while a ratio <5.50 flags residual pyridine from the acylation step. This stoichiometric internal control guarantees the integrity of the analytical run.
-
Protocol B: Mild Ammoniolysis Kinetics Assay via RP-HPLC
Causality Focus: Tracking the exact mechanism of ester cleavage.
-
Substrate Preparation: Dissolve 10 mg of 3'-O-Mac-dT in 1.0 mL of 29% aqueous ammonia in a sealed borosilicate vial.
-
Incubation: Maintain strictly at 25°C using a Peltier-controlled block.
-
Sampling: Aliquot 10 µL at 15-minute intervals, immediately quenching into 990 µL of 0.1 M Triethylammonium acetate (TEAA) buffer (pH 7.0) to instantly halt ammoniolysis.
-
Chromatography & Self-Validation: Inject 5 µL onto a C18 reverse-phase column (Gradient: 5% to 40% Acetonitrile in 0.1 M TEAA over 20 mins), monitoring at 260 nm.
-
Self-Validating Check: The assay validates itself through an isosbestic point analysis in the UV chromatogram overlay. The simultaneous, equimolar appearance of the free thymidine peak and the disappearance of the 3'-O-Mac-dT peak—without the formation of intermediate degradation species—confirms that the cleavage mechanism is exclusively ammoniolysis, ruling out side reactions like strand scission[4].
-
Workflow Visualization
Workflow demonstrating the synthesis, elemental validation, and kinetic advantages of 3'-O-Mac-dT.
References
-
Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research, 15(2), 397-416. URL:[Link]
-
Niewiarowski, W., et al. (1987). Diastereomers of thymidine 3'-O-(methanephosphonothioate): synthesis, absolute configuration and reaction with 3'-methoxyacetylthymidine under conditions of triester approach to oligonucleotide synthesis. Acta Biochimica Polonica, 34(2), 217-231. URL:[Link]
-
Busto, E., et al. (2005). An inverse substrate orientation for the regioselective acylation of 3',5'-diaminonucleosides catalyzed by Candida antarctica lipase B? ChemBioChem, 6(9), 1605-1613. URL:[Link]
Sources
- 1. Diastereomers of thymidine 3'-O-(methanephosphonothioate): synthesis, absolute configuration and reaction with 3'-methoxyacetylthymidine under conditions of triester approach to oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An inverse substrate orientation for the regioselective acylation of 3',5'-diaminonucleosides catalyzed by Candida antarctica lipase B? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-O-Methoxyacetylthymidine
This document provides essential procedural guidance for the safe and compliant disposal of 3-O-Methoxyacetylthymidine. As a modified nucleoside analog, this compound and its associated waste streams require meticulous handling to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain strict regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on the principles of chemical safety, risk mitigation, and regulatory adherence.
Part 1: Core Principle - Hazard Assessment and Classification
The foundation of safe disposal is a thorough understanding of the material's potential hazards. For novel or specialized research chemicals like 3-O-Methoxyacetylthymidine, a specific Safety Data Sheet (SDS) may not always be available. In such cases, a conservative approach is mandatory.
Causality of Classification: 3-O-Methoxyacetylthymidine is a nucleoside analog. This class of compounds is frequently designed to interact with cellular machinery, such as DNA replication, and can exhibit cytotoxic, mutagenic, or other toxic properties.[1][2] Therefore, in the absence of contrary data, all waste generated from its use must be treated as hazardous chemical waste . This classification is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials.[3][4]
Key Regulatory Insight: Laboratory personnel must treat all waste chemicals as hazardous unless they have been definitively confirmed to be non-hazardous.[5] Any material that comes into contact with 3-O-Methoxyacetylthymidine, including solutions, contaminated labware, and personal protective equipment (PPE), is considered hazardous waste.[5][6]
Part 2: Pre-Disposal Operations: Segregation and Accumulation
Proper disposal begins long before the waste container is full. It starts with a strategic plan for waste minimization, segregation, and accumulation at the point of generation.[3]
Satellite Accumulation Areas (SAAs)
For safety and regulatory compliance, all hazardous waste must be stored in a designated Satellite Accumulation Area (SAA).[3][7]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[3][8]
-
Storage: Do not move waste from the room it was generated in to another room for storage.[3] The SAA should include secondary containment, such as a tray or tub, to contain any potential leaks.[9]
-
Inspections: SAAs must be inspected weekly to check for container leakage or deterioration.[7]
Waste Accumulation Limits
The EPA sets strict limits on the volume of hazardous waste that can be stored in an SAA. Adherence to these limits is critical for minimizing risk and ensuring compliance.
| Waste Type | Maximum Accumulation Volume | Action Required |
| Hazardous Waste (General) | 55 gallons | Arrange for pickup by Environmental Health & Safety (EHS) within 3 days of reaching the limit.[3] |
| Acutely Hazardous Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | Arrange for immediate EHS pickup. While 3-O-Methoxyacetylthymidine is not explicitly P-listed, this highlights the stringent controls for highly toxic substances.[2][3] |
Note: Waste containers can be held in an SAA for up to one year, provided the accumulation limits are not exceeded. It is best practice to schedule regular waste pickups to avoid approaching these limits.[7][10]
Part 3: Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for handling different waste streams contaminated with 3-O-Methoxyacetylthymidine.
A. Liquid Waste Disposal
(e.g., unused solutions, cell culture media, reaction supernatants, instrument effluent)
-
Container Selection: Use a dedicated, leak-proof carboy or bottle with a secure, screw-top cap.[7][10] The container must be made of a chemically compatible material (e.g., HDPE). Ensure the container is in good condition with no cracks or signs of deterioration.[5]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label from your institution's EHS department.[5][8] The label must clearly state:
-
Accumulation:
-
Keep the waste container closed at all times except when adding waste.[7][8] This prevents the release of volatile organic compounds (VOCs) and protects personnel.
-
Do not mix incompatible waste streams. Store acids and bases separately, and keep oxidizers away from organic compounds.[7]
-
Place the container in your designated SAA, within secondary containment.[9]
-
-
Disposal: Once the container is 80% full or you are ready for disposal, submit a chemical waste pickup request to your institution's EHS office.[10]
B. Solid Waste Disposal
(e.g., contaminated gloves, kimwipes, bench paper, plastic vials, pipette tips)
-
Container Selection: Use a rigid, leak-proof container with a secure lid.[6] For added safety, line the container with two clear plastic bags.[6] Do not use simple red biohazard bags unless the waste is also infectious.
-
Labeling: As with liquid waste, label the container as "Hazardous Waste" before use, listing all potential contaminants (e.g., "Solid waste contaminated with 3-O-Methoxyacetylthymidine").
-
Accumulation:
-
Collect all contaminated disposable items directly into the labeled container.
-
Keep the container lid securely fastened when not in use.[6]
-
Store the container in the SAA.
-
-
Disposal: When the container is full, seal the inner bags and secure the container lid. Arrange for pickup through your EHS department.
C. Empty Container and Glassware Disposal
Empty containers that held pure 3-O-Methoxyacetylthymidine or its concentrated solutions are also considered hazardous waste.
-
Decontamination: The principle of "triple rinsing" is a common and effective decontamination procedure.[2]
-
Rinse the empty container (e.g., the original stock vial) three times with a suitable solvent (one in which the compound is soluble, such as ethanol or methanol).
-
Crucially, collect all three rinsates as hazardous liquid waste and add them to your designated liquid waste carboy.[2]
-
-
Disposal of Rinsed Container: After triple rinsing, the container can often be disposed of in a designated laboratory glass or solid waste receptacle. However, you must deface the original label to prevent confusion. Always confirm this procedure with your institution's EHS guidelines, as some may still require the rinsed container to be disposed of as hazardous solid waste.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for managing waste generated during work with 3-O-Methoxyacetylthymidine.
Sources
- 1. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. odu.edu [odu.edu]
- 4. mtu.edu [mtu.edu]
- 5. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 6. Hazardous Waste Guidelines [biology.ucsd.edu]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. dornsife.usc.edu [dornsife.usc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
